molecular formula C12H7ClF2N2O B1674255 ICA-27243 CAS No. 325457-89-4

ICA-27243

Número de catálogo: B1674255
Número CAS: 325457-89-4
Peso molecular: 268.64 g/mol
Clave InChI: GDGUOCFTHNGPBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ICA-27243 is a novel, potent and selective activator of M-current and KCNQ2/Q3 channels. This compound enhances KCNQ channel activation by shifting channel opening to more hyperpolarized potentials.

Propiedades

IUPAC Name

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGUOCFTHNGPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325457-89-4
Record name ICA-27243
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICA-27243
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of ICA-27243: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICA-27243 is a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels, which are the primary molecular components of the neuronal M-current. By targeting a novel binding site within the voltage-sensor domain of the channel, this compound facilitates channel opening, leading to membrane hyperpolarization and a reduction in neuronal excitability. This mechanism of action underlies its demonstrated anticonvulsant properties in preclinical models of epilepsy. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, electrophysiological effects, and in vivo efficacy, supported by quantitative data and detailed experimental methodologies.

Introduction

The KCNQ family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, play a critical role in regulating neuronal excitability by generating the M-current, a subthreshold, non-inactivating potassium current. Dysregulation of M-current function is implicated in various neurological disorders, including epilepsy. This compound has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high potency and selectivity for KCNQ2/Q3 channels. This guide delves into the core mechanisms by which this compound exerts its effects.

Molecular Mechanism of Action

Direct and Selective Activation of KCNQ2/Q3 Channels

This compound is a direct activator of KCNQ2/Q3 channels. Its primary mechanism involves binding to the channel protein and promoting its transition to an open state. This action is highly selective for KCNQ2/Q3 heteromers.

Novel Binding Site on the Voltage-Sensor Domain

Unlike some other KCNQ channel openers that bind to the pore domain (S5-S6 loop), this compound interacts with a novel site located within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2 subunit. This distinct binding site is responsible for its unique pharmacological profile and selectivity. The interaction with the VSD is thought to allosterically modulate the channel's gating machinery, making it more likely to open at physiological membrane potentials.

Electrophysiological Effects

The activation of KCNQ2/Q3 channels by this compound results in significant changes to the electrophysiological properties of neurons.

Hyperpolarization of the Neuronal Membrane

By increasing the open probability of KCNQ2/Q3 channels, this compound enhances the outward flow of potassium ions (K+), leading to a hyperpolarization of the neuronal membrane resting potential. This hyperpolarizing effect moves the membrane potential further from the threshold required to initiate an action potential, thereby reducing neuronal excitability.

Leftward Shift in the Voltage-Dependence of Activation

A key aspect of this compound's mechanism is its ability to induce a hyperpolarizing (leftward) shift in the voltage-dependence of KCNQ2/Q3 channel activation. This means that the channels are more likely to open at more negative membrane potentials than they would in the absence of the compound. At a concentration of 10 µM, this compound has been shown to shift the half-maximal activation voltage (V1/2) by approximately -19 mV.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays.

Assay TypeChannel SubtypeParameterValue
In Vitro Potency
⁸⁶Rb⁺ Efflux AssayKCNQ2/Q3EC₅₀~0.2 µM
Whole-Cell ElectrophysiologyKCNQ2/Q3EC₅₀~0.4 µM
In Vitro Selectivity
⁸⁶Rb⁺ Efflux AssayKCNQ4EC₅₀>10-fold higher than KCNQ2/Q3
⁸⁶Rb⁺ Efflux AssayKCNQ3/Q5EC₅₀>100-fold higher than KCNQ2/Q3
In Vivo Efficacy (Anticonvulsant Activity)
Maximal Electroshock (MES) - MouseN/AED₅₀8.4 mg/kg
Maximal Electroshock (MES) - RatN/AED₅₀1.5 mg/kg
Pentylenetetrazole (PTZ) - MouseN/AED₅₀3.9 mg/kg
Pentylenetetrazole (PTZ) - RatN/AED₅₀2.2 mg/kg

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

ICA-27243_Mechanism_of_Action cluster_0 Neuronal Membrane cluster_1 Intracellular KCNQ2_Q3 KCNQ2/Q3 Channel (Closed State) KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open State) KCNQ2_Q3->KCNQ2_Q3_Open Promotes Opening Hyperpolarization Membrane Hyperpolarization KCNQ2_Q3_Open->Hyperpolarization ↑ K⁺ Efflux ICA This compound ICA->KCNQ2_Q3 Binds to Voltage-Sensor Domain Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Patch_Clamp Whole-Cell Patch Clamp (CHO cells expressing KCNQ2/Q3) Potency Determine EC₅₀ for KCNQ2/Q3 Patch_Clamp->Potency Rb_Efflux ⁸⁶Rb⁺ Efflux Assay (CHO cells expressing KCNQ subtypes) Selectivity Determine EC₅₀ for other KCNQ subtypes Rb_Efflux->Selectivity MES_Model Maximal Electroshock (MES) Seizure Model (Mouse/Rat) Efficacy Determine ED₅₀ for anticonvulsant activity MES_Model->Efficacy PTZ_Model Pentylenetetrazole (PTZ) Seizure Model (Mouse/Rat) PTZ_Model->Efficacy

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology
  • Objective: To measure the effect of this compound on KCNQ2/Q3 channel currents and voltage-dependence of activation.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • Methodology:

    • Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

    • The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, pH adjusted to 7.2 with KOH.

    • Whole-cell recordings are established using standard patch-clamp techniques.

    • Cells are held at a holding potential of -80 mV.

    • Voltage steps are applied to elicit KCNQ2/Q3 currents in the absence and presence of varying concentrations of this compound.

    • Current-voltage relationships and conductance-voltage curves are generated to determine the EC₅₀ and the shift in V₁/₂ of activation.

⁸⁶Rb⁺ Efflux Assay
  • Objective: To assess the functional activity of KCNQ channels by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

  • Cell Lines: CHO cells stably expressing KCNQ2/Q3, KCNQ4, or KCNQ3/Q5.

  • Methodology:

    • Cells are seeded in 96-well plates and grown to confluence.

    • Cells are loaded with ⁸⁶Rb⁺ by incubation in a loading buffer containing the isotope for 2-4 hours.

    • The loading buffer is removed, and cells are washed with a resting buffer.

    • Cells are then incubated with a stimulation buffer containing a high concentration of KCl (to depolarize the membrane) and varying concentrations of this compound for a defined period.

    • The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

    • The remaining intracellular ⁸⁶Rb⁺ is extracted by lysing the cells.

    • The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is quantified using a scintillation counter.

    • The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the concentration of this compound to determine the EC₅₀.

Maximal Electroshock (MES) Seizure Model
  • Objective: To evaluate the anticonvulsant efficacy of this compound in a model of generalized tonic-clonic seizures.

  • Animal Models: Male CD-1 mice or Sprague-Dawley rats.

  • Methodology:

    • Animals are administered this compound or vehicle via oral gavage at various doses.

    • At the time of peak drug effect (predetermined by pharmacokinetic studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The dose of this compound that protects 50% of the animals from seizures (ED₅₀) is calculated.

Pentylenetetrazole (PTZ) Seizure Model
  • Objective: To assess the efficacy of this compound in a chemical convulsant model that can mimic myoclonic and absence seizures.

  • Animal Models: Male CD-1 mice or Sprague-Dawley rats.

  • Methodology:

    • Animals are pre-treated with various doses of this compound or vehicle.

    • After a specified pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) is administered.

    • Animals are observed for the onset and severity of seizures (e.g., clonic convulsions).

    • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

    • The ED₅₀ is determined based on the dose-response relationship.

Conclusion

This compound is a selective and potent activator of KCNQ2/Q3 potassium channels with a distinct mechanism of action involving binding to the voltage-sensor domain. Its ability to hyperpolarize the neuronal membrane and shift the voltage-dependence of channel activation provides a strong rationale for its anticonvulsant effects. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's pharmacological profile, supporting its use as a critical tool for studying KCNQ channel function and as a potential foundation for the development of novel anti-epileptic therapies.

An In-depth Technical Guide to the Discovery and Development of ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of ICA-27243, a novel small molecule and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel. It details the compound's mechanism of action, pharmacological profile, key experimental evaluations, and therapeutic potential based on preclinical data.

Introduction and Discovery

This compound, with the chemical name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, was identified by Icagen, Inc. as a potent and selective activator of KCNQ2/Q3 voltage-gated potassium channels.[1][2] These channels are the primary molecular correlate of the neuronal "M-current," a subthreshold potassium current that plays a critical role in stabilizing the membrane potential and controlling neuronal excitability.[2][3] Mutations in the genes encoding KCNQ2 and KCNQ3 are linked to benign familial neonatal convulsions, a form of epilepsy, highlighting these channels as crucial targets for antiepileptic drugs.[2][4] this compound emerged from research efforts to develop novel channel activators with improved selectivity and a distinct mechanism from previous compounds, offering a new chemical scaffold for treating disorders of neuronal hyperexcitability.[2]

Mechanism of Action

This compound exerts its effects by directly modulating the function of KCNQ2/Q3 channels. Its activation of these channels increases potassium efflux, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing overall neuronal excitability and suppressing aberrant firing patterns associated with seizures.[1][2]

A key distinguishing feature of this compound is its binding site. Unlike non-selective KCNQ openers such as retigabine (B32265), which bind to a conserved tryptophan residue in the S5-S6 pore domain, this compound interacts with a novel site located within the S1-S4 voltage-sensor domain (VSD).[5][6] This distinct binding site is believed to be responsible for its higher subtype selectivity, as the VSD exhibits greater sequence diversity among KCNQ family members compared to the pore region.[5] The binding of this compound facilitates channel opening by causing a hyperpolarizing shift in the voltage-dependence of activation.[2]

ica27243_moa cluster_neuron Neuron KCNQ KCNQ2/Q3 Channel (Voltage-Sensor Domain) K_ion K+ Efflux KCNQ->K_ion Increases Hyperpol Membrane Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpol->Excitability Results in K_ion->Hyperpol Leads to ICA This compound ICA->KCNQ Binds to & Activates

Caption: Mechanism of action for this compound.

binding_site_comparison channel Voltage-Sensor Domain (S1-S4) Pore Domain (S5-S6) ica This compound (Selective) ica->channel:vsd Binds here retigabine Retigabine (Non-selective) retigabine->channel:pore Binds here

Caption: Binding site comparison of KCNQ channel openers.

Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data consistently demonstrate its potent activation of KCNQ2/Q3 channels and significant anticonvulsant effects at doses well-tolerated in animal models.

Data Presentation

Table 1: In Vitro Potency of this compound on KCNQ2/Q3 Channels

Assay Type Cell Line Parameter Value (μM) Reference(s)
⁸⁶Rb⁺ Efflux CHO EC₅₀ 0.2 [2]
Whole-Cell Electrophysiology CHO EC₅₀ 0.4 [2][7]
General Potency - EC₅₀ 0.38 [7][8]

| Voltage-Dependence Shift | CHO | V₁/₂ Shift at 10 µM | -19 mV |[2] |

Table 2: Subtype Selectivity Profile of this compound

Channel Subtype Assay Type Parameter Value (μM) Reference(s)
KCNQ2/Q3 ⁸⁶Rb⁺ Efflux EC₅₀ 0.2 [2][9]
KCNQ4 ⁸⁶Rb⁺ Efflux EC₅₀ 7.1 [9]

| KCNQ3/Q5 | ⁸⁶Rb⁺ Efflux | Efficacy | Low (Emax not reached at 100 µM) |[2][8][9] |

Table 3: In Vivo Anticonvulsant Efficacy of this compound

Animal Model Seizure Model Route Parameter Value (mg/kg) Reference(s)
Mouse Maximal Electroshock (MES) p.o. ED₅₀ 8.4 - 8.6 [1][2][8]
Mouse Pentylenetetrazole (PTZ) p.o. ED₅₀ 3.9 [1]
Mouse 6-Hz Psychomotor Seizure i.p. Active Dose 10 [1]
Rat Maximal Electroshock (MES) p.o. ED₅₀ 1.5 [1]
Rat Pentylenetetrazole (PTZ) p.o. ED₅₀ 2.2 [1]

| Rat | Amygdala Kindling | p.o. | Protective Dose | 9 (Full Protection) |[1] |

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures to establish its mechanism, potency, and efficacy.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To directly measure the effect of this compound on ion currents through KCNQ channels.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells stably expressing heteromultimeric KCNQ2/Q3 channels were cultured on glass coverslips.

    • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, was used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The membrane patch under the pipette was ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The cell's membrane potential was clamped at a set voltage (e.g., -40 mV) to generate a tonic outward current.[9]

    • This compound was applied to the extracellular solution at varying concentrations.

    • The resulting changes in current amplitude and voltage-dependence of activation were recorded and analyzed to determine the EC₅₀ and the shift in the half-maximal activation voltage (V₁/₂).[2]

Protocol 2: ⁸⁶Rb⁺ Efflux Assay
  • Objective: To provide a higher-throughput method for measuring the functional activity of potassium channels.

  • Methodology:

    • CHO cells stably expressing the KCNQ channel subtypes of interest were seeded in 96-well plates.

    • Cells were incubated with a medium containing radioactive rubidium (⁸⁶Rb⁺), a congener of K⁺ that permeates potassium channels.

    • After loading, cells were washed with a buffer to remove extracellular ⁸⁶Rb⁺.

    • A high-potassium solution containing various concentrations of this compound was added to depolarize the cells and stimulate channel opening.

    • The amount of ⁸⁶Rb⁺ released (efflux) from the cells into the supernatant was quantified using a scintillation counter.

    • The data were used to generate concentration-response curves and calculate EC₅₀ values.[2]

Protocol 3: In Vivo Anticonvulsant Screening (MES and PTZ Models)
  • Objective: To assess the anticonvulsant efficacy of this compound in established rodent models of epilepsy.

  • Methodology:

    • Compound Administration: Male CD-1 mice or Sprague-Dawley rats were administered this compound orally (p.o.) or intraperitoneally (i.p.) at a range of doses.[1][8]

    • Maximal Electroshock (MES) Test: At a predetermined time after dosing, a brief electrical stimulus was applied via corneal or ear-clip electrodes to induce a seizure. The primary endpoint was the protection against the tonic hindlimb extension phase of the seizure.[1][2]

    • Pentylenetetrazole (PTZ) Test: A convulsant dose of PTZ was administered subcutaneously. The primary endpoint was the latency to, or prevention of, clonic or tonic-clonic seizures.[1]

    • Data Analysis: For each model, the percentage of animals protected at each dose was determined, and the data were used to calculate the median effective dose (ED₅₀).

experimental_workflow start Rodent Cohorts (Rats / Mice) admin Oral Administration of this compound or Vehicle start->admin wait Wait for Tmax (Time to Peak Plasma Concentration) admin->wait induce Seizure Induction wait->induce mes Maximal Electroshock (MES) induce->mes Electrical ptz Pentylenetetrazole (PTZ) induce->ptz Chemical observe_mes Observe for Tonic Hindlimb Extension mes->observe_mes observe_ptz Measure Latency to Seizure ptz->observe_ptz end Calculate ED₅₀ observe_mes->end observe_ptz->end

Caption: Workflow for in vivo anticonvulsant efficacy testing.

Preclinical Development and Therapeutic Potential

Safety and Tolerability

Preclinical studies in rodents demonstrated a favorable safety window for this compound. Antiseizure efficacy was consistently observed at doses significantly lower than those causing motor impairment.[1] In rats, the ED₅₀ for effects on open-field locomotor activity was 40 mg/kg (p.o.), substantially higher than the anticonvulsant ED₅₀ values.[1] Furthermore, no impairment was noted in the Rotorod test at doses up to 100 mg/kg, and no cognitive deficits were observed in the Morris water maze test.[1] Importantly, studies showed no evidence of tolerance developing after repeated dosing.[1]

Therapeutic Potential

While primarily developed as an antiepileptic, the mechanism of reducing neuronal hyperexcitability gives this compound potential in other neurological and psychiatric disorders.

  • Epilepsy: Its potent, broad-spectrum efficacy in preclinical models suggests it could be effective for both generalized and partial seizures.[1]

  • Neuropathic Pain: The role of KCNQ channels in regulating the excitability of sensory neurons makes them attractive targets for pain.[5]

  • Amyotrophic Lateral Sclerosis (ALS): Excessive neuronal excitability is implicated in motor neuron degeneration. In preclinical ALS models, this compound was shown to prevent motor neuron death and improve neuromuscular function.[10]

  • Major Depressive Disorder (MDD): KCNQ channel modulation is being investigated as a novel therapeutic strategy for depression, with evidence suggesting openers may promote stress resilience.[11]

The development status of this compound is preclinical.[10] While it serves as a valuable tool compound, newer generation KCNQ2/3 openers with potentially improved properties are now advancing into clinical trials for conditions like ALS and epilepsy.[12][13]

Conclusion

This compound is a pioneering selective activator of the KCNQ2/Q3 potassium channel, distinguished by its novel binding site on the voltage-sensor domain. It exhibits potent in vitro activity and broad-spectrum anticonvulsant efficacy in vivo with a promising safety margin. The discovery and detailed characterization of this compound have not only validated the KCNQ2/Q3 channel as a key antiepileptic target but have also provided a critical chemical tool and structural blueprint for the ongoing development of next-generation channel modulators for a range of severe neurological disorders.

References

Unveiling the Anticonvulsant Potential of ICA-27243: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICA-27243, a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, has emerged as a significant compound of interest in the field of anticonvulsant drug discovery. These channels are critical regulators of neuronal excitability, and their activation represents a key therapeutic strategy for epilepsy. This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy and mode of action.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. The neuronal M-current, predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 potassium channel subunits, plays a crucial role in stabilizing the membrane potential and controlling neuronal firing rates.[1] Consequently, openers of these channels are a promising class of anticonvulsants. This compound has been identified as a selective KCNQ2/Q3 channel opener, demonstrating significant anticonvulsant activity in a range of preclinical models.[1][2]

Mechanism of Action

This compound exerts its anticonvulsant effects by selectively targeting and activating KCNQ2/Q3 potassium channels.[1][2] This activation leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing action potentials. This dampening of neuronal excitability is the fundamental basis for its anticonvulsant properties.

The mechanism involves a hyperpolarizing shift in the voltage-dependence of channel activation.[1] Specifically, at a concentration of 10 μM, this compound induces a -19 mV shift in the half-maximal activation voltage (V1/2) of KCNQ2/Q3 channels.[1] This means the channels open at more negative membrane potentials, increasing potassium efflux and thereby reducing neuronal hyperexcitability. The activity of this compound can be blocked by M-current inhibitors such as XE-991 and linopirdine.[1][2]

Unlike some other KCNQ channel openers, this compound exhibits a high degree of selectivity. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels and shows no significant activity at a wide array of other ion channels and neurotransmitter receptors, including voltage-gated sodium channels and GABAa receptors.[1]

dot

Experimental_Workflow_In_Vitro cluster_Electrophysiology Whole-Cell Patch Clamp cluster_Ion_Flux 86Rb+ Efflux Assay CHO_KCNQ2Q3 CHO cells with KCNQ2/Q3 expression Patch_Clamp Patch Clamp Recording CHO_KCNQ2Q3->Patch_Clamp Current_Measurement Measure K+ Current Patch_Clamp->Current_Measurement EC50_Calc_Ephys Calculate EC50 Current_Measurement->EC50_Calc_Ephys CHO_Cells CHO cells with KCNQ subtypes Rb_Loading Load with 86Rb+ CHO_Cells->Rb_Loading ICA_Incubation Incubate with this compound Rb_Loading->ICA_Incubation Stimulation Stimulate K+ Efflux ICA_Incubation->Stimulation Quantification Quantify 86Rb+ Release Stimulation->Quantification EC50_Calc_Flux Calculate EC50 Quantification->EC50_Calc_Flux In_Vivo_Seizure_Models cluster_MES MES Model cluster_PTZ PTZ Model cluster_Kindling Amygdala Kindling Model cluster_6Hz 6-Hz Model Drug_Admin Drug Administration (this compound or Vehicle) MES_Stim Maximal Electroshock Stimulation Drug_Admin->MES_Stim PTZ_Admin Administer PTZ Drug_Admin->PTZ_Admin Kindling_Stim Amygdala Stimulation Drug_Admin->Kindling_Stim 6Hz_Stim 6-Hz Electrical Stimulation Drug_Admin->6Hz_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_ED50 Calculate ED50 MES_Obs->MES_ED50 PTZ_Obs Observe for Clonic Seizures PTZ_Admin->PTZ_Obs PTZ_ED50 Calculate ED50 PTZ_Obs->PTZ_ED50 Kindling_Obs Score Seizure Severity Kindling_Stim->Kindling_Obs Kindling_Dose Determine Protective Dose Kindling_Obs->Kindling_Dose 6Hz_Obs Observe for Psychomotor Seizures 6Hz_Stim->6Hz_Obs 6Hz_Dose Determine Active Dose 6Hz_Obs->6Hz_Dose

References

Chemical structure and properties of ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ICA-27243, a selective KCNQ2/Q3 potassium channel opener. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

This compound, with the IUPAC name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, is a small molecule with a molecular weight of 268.65 g/mol and a molecular formula of C12H7ClF2N2O.[1][2] It is a white to off-white solid.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide[Wickenden et al., 2008]
CAS Number 325457-89-4[MedChemExpress]
Molecular Formula C12H7ClF2N2O[1][2]
Molecular Weight 268.65 g/mol [1][2]
SMILES O=C(NC1=CN=C(Cl)C=C1)C2=CC(F)=C(F)C=C2[PubChem]
Solubility Soluble in DMSO and Ethanol; Insoluble in water.[Selleck Chemicals]

Pharmacological Properties

This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[3][4] These channels are the primary molecular correlate of the neuronal M-current, a critical regulator of neuronal excitability.

Mechanism of Action

This compound binds to a novel allosteric site on the voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[5][6] This binding facilitates the opening of the channel, leading to a hyperpolarizing shift in the voltage-dependence of channel activation.[3][4] By activating KCNQ2/Q3 channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane potential and reduces neuronal excitability. This mechanism is distinct from other KCNQ openers like retigabine, which bind to a different site in the pore region of the channel.[5]

Signaling Pathway of this compound Action

ICA_27243_Mechanism Mechanism of Action of this compound ICA_27243 This compound KCNQ2_Q3 KCNQ2/Q3 Channel (Voltage-Sensor Domain) ICA_27243->KCNQ2_Q3 Binds to novel allosteric site Channel_Opening Channel Opening KCNQ2_Q3->Channel_Opening Facilitates K_Efflux Increased K+ Efflux Channel_Opening->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.

Potency and Efficacy

This compound demonstrates potent activation of KCNQ2/Q3 channels in various in vitro assays.

Table 2: In Vitro Potency and Efficacy of this compound

AssayCell LineParameterValueReference
⁸⁶Rb⁺ Efflux CHO cells expressing KCNQ2/Q3EC₅₀0.2 µM[3][4]
Whole-Cell Electrophysiology CHO cells expressing KCNQ2/Q3EC₅₀0.4 µM[4]
Voltage-Dependence Shift (V₁/₂) CHO cells expressing KCNQ2/Q3at 10 µM-19 mV[4]
General KCNQ2/Q3 Activation -EC₅₀0.38 µM[3]
Selectivity

This compound exhibits selectivity for KCNQ2/Q3 channels over other KCNQ channel subtypes. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[3][4] Furthermore, it has been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[4]

In Vivo Efficacy

This compound has demonstrated broad-spectrum anticonvulsant activity in several rodent models of epilepsy.[7][8]

Table 3: In Vivo Anticonvulsant Activity of this compound

ModelSpeciesRouteED₅₀ / Effective DoseReference
Maximal Electroshock (MES) Mousep.o.8.4 - 8.6 mg/kg[7][8][9]
Maximal Electroshock (MES) Ratp.o.1.5 mg/kg[7][8]
Pentylenetetrazole (PTZ) Mousep.o.3.9 mg/kg[7][8]
Pentylenetetrazole (PTZ) Ratp.o.2.2 mg/kg[7][8]
Amygdala Kindling Ratp.o.Full protection at 9 mg/kg[7][10]
6-Hz Psychomotor Seizure Mousei.p.Active at 10 mg/kg[7][10]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound, based on the methods described by Wickenden et al. (2008) in Molecular Pharmacology.

⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity of KCNQ2/Q3 channels by quantifying the efflux of the potassium surrogate ion, ⁸⁶Rb⁺.

Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay

Rb_Efflux_Workflow Workflow for ⁸⁶Rb⁺ Efflux Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture CHO cells stably expressing KCNQ2/Q3 Plating Plate cells in 96-well plates Cell_Culture->Plating Loading Load cells with ⁸⁶Rb⁺ Plating->Loading Wash1 Wash to remove extracellular ⁸⁶Rb⁺ Loading->Wash1 Incubation Incubate with this compound and high K⁺ buffer Wash1->Incubation Collection Collect supernatant Incubation->Collection Lysis Lyse remaining cells Incubation->Lysis Measurement Measure ⁸⁶Rb⁺ in supernatant and lysate (scintillation counting) Collection->Measurement Lysis->Measurement Calculation Calculate % ⁸⁶Rb⁺ efflux Measurement->Calculation Curve_Fitting Generate dose-response curve and calculate EC₅₀ Calculation->Curve_Fitting

Caption: A generalized workflow for the ⁸⁶Rb⁺ efflux assay.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and a selection antibiotic (e.g., G418).

  • Loading: Cells are incubated with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.

  • Washing: The loading buffer is removed, and cells are washed with a low-potassium buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: A high-potassium buffer containing varying concentrations of this compound is added to the cells to stimulate ⁸⁶Rb⁺ efflux through the activated KCNQ2/Q3 channels.

  • Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant and remaining in the cells (after lysis) is quantified using a scintillation counter.

  • Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through KCNQ2/Q3 channels in response to this compound.

Methodology:

  • Cell Preparation: CHO cells expressing KCNQ2/Q3 are plated on coverslips for recording.

  • Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Typically contains potassium gluconate or KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

  • Voltage-Clamp Protocol:

    • To determine the EC₅₀, cells are held at a depolarized potential (e.g., -20 mV) to elicit a steady outward current. This compound is then applied at various concentrations, and the increase in current is measured.

    • To measure the shift in the voltage-dependence of activation, a series of depolarizing voltage steps are applied before and after the application of this compound. The resulting current-voltage relationships are then fitted with a Boltzmann function to determine the V₁/₂ of activation.

  • Data Analysis: The concentration-response data are fitted to a logistic equation to calculate the EC₅₀. The shift in the V₁/₂ of activation is calculated by subtracting the V₁/₂ in the absence of the compound from the V₁/₂ in the presence of this compound.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of KCNQ2/Q3 channels. Its potency, selectivity, and in vivo efficacy make it a significant compound in the field of neuroscience and anticonvulsant drug discovery. This guide provides a foundational understanding of its chemical and pharmacological properties to aid in future research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for ICA-27243 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation leads to membrane hyperpolarization, which can dampen excessive neuronal firing.[3][4] This property makes KCNQ2/Q3 channels an attractive therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][4]

This compound distinguishes itself from other KCNQ channel openers by its selectivity for the KCNQ2/Q3 heteromeric channels.[3][4] Its binding site is located within the S1-S4 voltage-sensor domain, a novel site distinct from that of non-selective openers which typically bind to the S5-S6 pore domain.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on channel activity and cell viability.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity.

ParameterValueCell LineAssayReference
EC50 0.38 µM-KCNQ2/Q3 potassium channel opening[1][2][5]
EC50 0.2 µMCHO cells expressing KCNQ2/Q3⁸⁶Rb⁺ Efflux Assay[1][4]
EC50 0.4 µMCHO cells expressing KCNQ2/Q3Whole-Cell Current Assay[1][4]
V₁/₂ Shift -19 mVCHO cells expressing KCNQ2/Q3Whole-Cell Electrophysiology (at 10 µM)[1][4]

Signaling Pathway

This compound selectively binds to and opens KCNQ2/Q3 channels, leading to an efflux of potassium ions (K⁺) from the neuron. This increased potassium conductance hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.

ICA_27243_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel (Closed) KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open) KCNQ2_Q3->KCNQ2_Q3_Open Conformational Change K_efflux K⁺ Efflux KCNQ2_Q3_Open->K_efflux Allows ICA_27243 This compound ICA_27243->KCNQ2_Q3 Binds to Voltage-Sensor Domain Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Fig. 1: Signaling pathway of this compound.

Experimental Workflow

A typical in vitro experimental workflow to characterize the effects of this compound is outlined below. This workflow begins with basic cell culture and viability assessment, followed by functional assays to determine the compound's effect on KCNQ2/Q3 channel activity.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_functional cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO or SH-SY5Y) Viability Cell Viability Assay (MTT Assay) Cell_Culture->Viability Compound_Prep This compound Stock Solution Preparation Compound_Prep->Viability Functional Functional Assays Viability->Functional Efflux ⁸⁶Rb⁺ Efflux Assay Functional->Efflux Electro Whole-Cell Electrophysiology Functional->Electro EC50_Calc EC₅₀ Calculation Efflux->EC50_Calc Voltage_Shift Voltage-Dependence Shift Analysis Electro->Voltage_Shift

Fig. 2: Experimental workflow for this compound.

Experimental Protocols

Cell Culture

a. CHO-K1 Cells Stably Expressing KCNQ2/Q3 Channels

  • Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 dilution.

b. SH-SY5Y Neuroblastoma Cells (Endogenously Expressing KCNQ2/Q3)

  • Growth Medium: A 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells at 80-90% confluency. These cells adhere lightly and can sometimes be detached by gentle tapping of the flask. If necessary, use a mild dissociation reagent.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxicity of this compound and to establish a non-toxic concentration range for functional assays.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24-48 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

⁸⁶Rb⁺ Efflux Assay

This assay provides a functional measure of KCNQ2/Q3 channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.

  • Materials:

    • Cells expressing KCNQ2/Q3 channels (e.g., CHO-K1)

    • 96-well plates

    • Loading Buffer: Culture medium containing 1-2 µCi/mL ⁸⁶Rb⁺.

    • Wash Buffer: A low-potassium buffer (e.g., HEPES-buffered saline).

    • Stimulation Buffer: Wash buffer containing various concentrations of this compound.

    • Lysis Buffer: 2% SDS solution.

    • Scintillation counter.

  • Protocol:

    • Seed cells in a 96-well plate and grow to confluency.

    • Aspirate the medium and add 100 µL of Loading Buffer to each well.

    • Incubate for 2-4 hours at 37°C to allow for ⁸⁶Rb⁺ uptake.

    • Aspirate the Loading Buffer and wash the cells 3-4 times with 200 µL of Wash Buffer to remove extracellular ⁸⁶Rb⁺.

    • Add 100 µL of Stimulation Buffer with the desired concentrations of this compound to the wells.

    • Incubate for 10-20 minutes at room temperature to allow for channel opening and ⁸⁶Rb⁺ efflux.

    • Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) to a scintillation vial or a separate 96-well plate for counting.

    • Add 100 µL of Lysis Buffer to the cells to release the remaining intracellular ⁸⁶Rb⁺.

    • Transfer the lysate to a separate scintillation vial or plate.

    • Measure the radioactivity in both the supernatant and the lysate using a scintillation counter.

    • Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration and determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through the KCNQ2/Q3 channels in response to this compound.

  • Materials:

    • Cells expressing KCNQ2/Q3 channels.

    • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

    • Borosilicate glass capillaries for pulling patch pipettes.

    • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Protocol:

    • Plate cells on glass coverslips suitable for electrophysiology.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.

    • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

    • Repeat the voltage-step protocol in the presence of the compound to measure the change in current amplitude.

    • To determine the shift in the voltage-dependence of activation, normalize the tail currents at a fixed voltage (e.g., -60 mV) following the activating voltage steps, plot them against the pre-pulse potential, and fit with a Boltzmann function to determine the V₁/₂ of activation.

References

Application Notes and Protocols for ICA-27243 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ICA-27243, a potent and selective KCNQ2/Q3 potassium channel opener, in patch clamp electrophysiology experiments. Detailed protocols, quantitative data summaries, and workflow diagrams are included to facilitate the study of M-currents and neuronal excitability.

Introduction

This compound is a small molecule that selectively activates heteromeric KCNQ2/Q3 potassium channels, which are the primary molecular correlates of the neuronal M-current.[1][2] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[3][4] By potentiating the M-current, this compound causes membrane hyperpolarization and a dampening of neuronal firing, making it a valuable tool for studying neuronal function and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][5][6]

This compound exerts its effects by binding to a novel site within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[2][7] This is distinct from other KCNQ channel openers like retigabine, which bind to the pore domain.[7] The binding of this compound facilitates channel opening, resulting in a hyperpolarizing shift in the voltage-dependence of activation.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineChannel SubtypeEC50 (µM)Reference
⁸⁶Rb⁺ EffluxCHOKCNQ2/Q30.2[1][5]
Whole-Cell CurrentCHOKCNQ2/Q30.4[1][5]
⁸⁶Rb⁺ EffluxCHOKCNQ47.1[8]
Whole-Cell CurrentSH-SY5YEndogenous M-currentNot specified[1][5]

Table 2: Electrophysiological Effects of this compound on KCNQ2/Q3 Channels

ParameterConcentration (µM)EffectReference
Voltage of half-maximal activation (V₁/₂) shift10-19 mV[1][5]
Membrane PotentialNot specifiedHyperpolarization[1][5]

Signaling Pathway and Mechanism of Action

The activation of KCNQ2/Q3 channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane potential. This hyperpolarization moves the membrane potential further away from the threshold for action potential firing, thereby reducing neuronal excitability.

G cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel (Closed) KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open) K_in K⁺ (in) K_out K⁺ (out) Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Increased [K⁺]ext K_in->K_out K⁺ Efflux ICA27243 This compound ICA27243->KCNQ2_Q3_Open Binds to VSD & Activates Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound using whole-cell patch clamp electrophysiology.

Cell Preparation

Experiments can be performed on a variety of preparations, including:

  • Cell lines stably expressing KCNQ2/Q3 channels: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

  • Neuronal cell lines with endogenous M-current: SH-SY5Y human neuroblastoma cells are a suitable model.[1][5]

  • Primary neurons: Cultured hippocampal or cortical neurons, or acute brain slices.

Solutions

Internal (Pipette) Solution (in mM):

  • K-Gluconate: 140

  • KCl: 10

  • HEPES: 10

  • EGTA: 1

  • Mg-ATP: 4

  • Na₂-GTP: 0.3

  • Adjust pH to 7.3 with KOH

  • Adjust osmolarity to ~290 mOsm

External (Bath) Solution (in mM):

  • NaCl: 140

  • KCl: 2.5

  • CaCl₂: 2

  • MgCl₂: 1

  • HEPES: 10

  • Glucose: 10

  • Adjust pH to 7.4 with NaOH

  • Adjust osmolarity to ~310 mOsm

This compound Stock Solution:

  • Prepare a 10 mM stock solution in DMSO.

  • Store at -20°C.

  • On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Whole-Cell Voltage-Clamp Protocol

This protocol is designed to measure the effect of this compound on KCNQ2/Q3 channel currents.

  • Establish a whole-cell recording configuration.

  • Hold the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ2/Q3 currents.

  • Record baseline currents in the external solution (vehicle control).

  • Perfuse the cell with the external solution containing this compound at the desired concentration.

  • Repeat the voltage-step protocol to record currents in the presence of the compound.

  • To determine the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -60 mV) following the depolarizing steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V₁/₂.

  • To generate a concentration-response curve, apply increasing concentrations of this compound and measure the potentiation of the current at a specific voltage (e.g., -40 mV).

Whole-Cell Current-Clamp Protocol

This protocol is used to assess the impact of this compound on the cell's membrane potential and firing properties.

  • Establish a whole-cell recording configuration.

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps to elicit action potentials.

  • Record baseline firing frequency and membrane potential.

  • Perfuse the cell with the external solution containing this compound.

  • Repeat the current-step protocol and record the changes in resting membrane potential and firing frequency. A hyperpolarization of the membrane potential and a decrease in firing frequency are expected.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing this compound using patch clamp electrophysiology.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Slice Preparation Patch Establish Whole-Cell Patch Clamp Cell_Culture->Patch Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch Drug_Prep Prepare this compound Working Solutions Application Apply this compound Drug_Prep->Application Baseline Record Baseline Currents/Voltage Patch->Baseline Baseline->Application Recording Record in Presence of this compound Application->Recording Washout Washout Recording->Washout Analysis Analyze Current/Voltage Data (Amplitude, Kinetics, V1/2) Recording->Analysis Washout->Analysis Dose_Response Generate Concentration- Response Curves Analysis->Dose_Response

Caption: Experimental workflow for patch clamp analysis of this compound.

Troubleshooting and Considerations

  • Solubility: Ensure this compound is fully dissolved in the external solution. Sonication may be helpful.

  • Stability: Use freshly prepared dilutions of this compound for each experiment.

  • Specificity: To confirm the effects are mediated by KCNQ channels, the M-current blocker XE991 (10 µM) can be co-applied with this compound. XE991 should prevent the effects of this compound.[1][5]

  • Cell Health: Monitor the health of the cells throughout the recording. A stable gigaohm seal and low leak current are indicative of a healthy cell.

  • Voltage Control: Ensure adequate voltage clamp control, especially when recording large currents. Monitor the series resistance and compensate for it.

References

Preparing Stock Solutions of ICA-27243 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of ICA-27243, a selective and potent opener of KCNQ2/Q3 potassium channels.[1][2] The protocols outlined below are intended for research purposes to ensure accurate and reproducible experimental results. This guide includes information on the physicochemical properties of this compound, its solubility in Dimethyl Sulfoxide (DMSO), step-by-step instructions for stock solution preparation, and recommendations for storage. Additionally, we present the signaling pathway of KCNQ2/Q3 channels and a workflow for the preparation of this compound stock solutions.

Introduction to this compound

This compound is a small molecule activator of the heteromeric KCNQ2/Q3 (Kv7.2/7.3) potassium channels, which are the molecular correlate of the neuronal M-current.[3] The M-current plays a crucial role in regulating neuronal excitability; its activation leads to hyperpolarization of the cell membrane, thereby reducing neuronal firing.[3][4] Due to its selective action, this compound is a valuable tool for studying the physiological roles of KCNQ2/Q3 channels and for investigating their potential as therapeutic targets for neurological disorders such as epilepsy.[3]

Physicochemical and Pharmacological Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₇ClF₂N₂O[2][5]
Molecular Weight 268.65 g/mol [2][5]
CAS Number 325457-89-4[2][5]
Appearance Powder[1][5]
Mechanism of Action Selective KCNQ2/Q3 potassium channel opener[1]
EC₅₀ (KCNQ2/Q3) 0.38 µM[1][2]
EC₅₀ (⁸⁶Rb⁺ efflux) 0.2 µM[3][5]
EC₅₀ (whole-cell currents) 0.4 µM[3]

Solubility of this compound in DMSO

Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies.[6] It is crucial to use high-purity, anhydrous (or newly opened) DMSO to ensure maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce its solvating power.[1][5]

Solubility in DMSOConcentration (mg/mL)Concentration (mM)Notes
High 250930.58Ultrasonic assistance may be required.[1]
High 247919.41Sonication is recommended.[2]
Moderate 54201.0Use fresh DMSO.[5]
Low ≥ 2.08≥ 7.74Clear solution.[1]

Signaling Pathway of KCNQ2/Q3 Channels

The KCNQ2 and KCNQ3 genes encode for voltage-gated potassium channel subunits that co-assemble to form heterotetrameric channels.[4][7] These channels are predominantly expressed in the nervous system and are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal excitability.[4] Mutations that reduce the function of KCNQ2/Q3 channels can lead to neuronal hyperexcitability and conditions like benign familial neonatal convulsions.[8] this compound acts as an opener of these channels, promoting potassium efflux and hyperpolarizing the neuron, thus reducing its firing rate.

KCNQ2_3_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_3 KCNQ2/Q3 Channel Hyperpolarization Membrane Hyperpolarization KCNQ2_3->Hyperpolarization Increases K⁺ Efflux ICA27243 This compound ICA27243->KCNQ2_3 Binds and Activates ReducedExcitability Decreased Neuronal Excitability Hyperpolarization->ReducedExcitability Leads to

KCNQ2/Q3 channel activation by this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.

Materials:
  • This compound powder (MW: 268.65 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:
  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 268.65 g/mol x 1000 mg/g = 2.6865 mg

  • Weigh this compound:

    • Carefully weigh out approximately 2.69 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

  • Add DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 268.65 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Stock Solution Preparation Table (for different volumes):
Desired Stock ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.269 mg1.343 mg2.687 mg
5 mM 1.343 mg6.716 mg13.433 mg
10 mM 2.687 mg13.433 mg26.865 mg
50 mM 13.433 mg67.163 mg134.325 mg
100 mM 26.865 mg134.325 mg268.650 mg

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control Calculate Calculate Mass Weigh Weigh this compound Calculate->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Visual_Inspect Visual Inspection (Clarity) Dissolve->Visual_Inspect Aliquot Aliquot Store Store at -20°C or -80°C Aliquot->Store Visual_Inspect->Aliquot If Clear

Workflow for preparing this compound stock solutions.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Conclusion

Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible data in research settings. By following the detailed protocols and guidelines presented in this document, researchers can confidently prepare and utilize this compound for their investigations into the function of KCNQ2/Q3 channels and their role in health and disease.

References

Application Notes and Protocols for In Vivo Administration of ICA-27243 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing.[1][2] This mechanism of action makes this compound a compound of significant interest for treating disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4][5] Preclinical studies in rodent models have demonstrated its efficacy as an anticonvulsant.[4][6]

This document provides detailed application notes and protocols for the in vivo administration of this compound in various rodent models of seizures. It includes a summary of its efficacy, selectivity, and safety profile, as well as step-by-step experimental procedures.

Mechanism of Action

This compound selectively binds to a novel site on the voltage-sensor domain (VSD) of KCNQ2/Q3 channels, distinct from the binding site of non-selective KCNQ openers.[3][5] This interaction facilitates the opening of the channel, leading to an efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby dampening neuronal excitability.[1][2]

cluster_neuron Neuron cluster_outcome Therapeutic Effect ICA27243 This compound KCNQ23 KCNQ2/Q3 Channel (Voltage-Sensor Domain) ICA27243->KCNQ23 Binds to & Activates K_efflux K+ Efflux KCNQ23->K_efflux Promotes Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in Anticonvulsant Anticonvulsant Effect ReducedExcitability->Anticonvulsant Mediates

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro selectivity and in vivo anticonvulsant efficacy of this compound.

Table 1: In Vitro Selectivity of this compound
Channel SubtypeAssayEC₅₀ (µM)Reference
KCNQ2/Q3⁸⁶Rb⁺ Efflux0.20[2][7][8]
KCNQ2/Q3Whole-Cell Current0.40[1][2]
KCNQ4⁸⁶Rb⁺ Efflux7.1[7][8]
KCNQ3/Q5⁸⁶Rb⁺ Efflux>100[7][8]
Table 2: In Vivo Anticonvulsant Efficacy of this compound
Animal ModelSpeciesAdministrationED₅₀ (mg/kg)Reference
Maximal Electroshock (MES)Mouse (CD-1)Oral (p.o.)8.6[4][6]
Maximal Electroshock (MES)Rat (Wistar)Oral (p.o.)1.5[4][9]
Pentylenetetrazole (PTZ)Mouse (CD-1)Oral (p.o.)3.9[4][9]
Pentylenetetrazole (PTZ)Rat (Sprague-Dawley)Oral (p.o.)2.2[4][9]
6-Hz Psychomotor SeizureMouseIntraperitoneal (i.p.)Active at 10[4][6]
Amygdala KindlingRatOral (p.o.)Full protection at 9[4][6]
Table 3: Safety and Tolerability Profile of this compound in Rats
AssessmentAdministrationEffectDose (mg/kg)Reference
Open-Field Locomotor ActivityOral (p.o.)ED₅₀40[4]
Rotorod PerformanceOral (p.o.)No EffectUp to 100[4]
Cognition (Morris Water Maze)Oral (p.o.)No Impairment10 and 30[4]

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving the administration of this compound in rodent models.

Protocol 1: Maximal Electroshock (MES)-Induced Seizure Model

Objective: To assess the ability of this compound to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male CD-1 mice or Wistar rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Electroshock device with corneal electrodes

  • Electrolyte solution (e.g., 0.9% saline) for electrodes

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least 3-5 days before the experiment.

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare multiple concentrations to determine a dose-response curve.

  • Dosing:

    • Randomly assign animals to treatment groups (vehicle control and various doses of this compound).

    • Administer the compound or vehicle orally (p.o.) using a gavage needle. The volume is typically 1 ml/kg for rats and 10 ml/kg for mice.[10]

    • Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.

  • Seizure Induction:

    • Apply a drop of electrolyte solution to the corneal electrodes.

    • Gently place the electrodes on the corneas of the animal.

    • Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).

  • Observation:

    • Immediately after the stimulus, observe the animal for the presence or absence of a tonic hind-limb extension seizure.

    • The endpoint is the latency to the seizure or the percentage of animals protected from the seizure in each group.[9]

  • Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hind-limb extension.

start Start acclimation Animal Acclimation (Mice or Rats) start->acclimation dosing Oral Administration (Vehicle or this compound) acclimation->dosing pretreatment Pre-treatment Period (e.g., 30-60 min) dosing->pretreatment seizure_induction Corneal Electroshock (MES Induction) pretreatment->seizure_induction observation Observe for Tonic Hind-Limb Extension seizure_induction->observation data_analysis Calculate ED50 observation->data_analysis end End data_analysis->end

Figure 2: Workflow for the MES-induced seizure model.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of this compound against clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ).

Materials:

  • Male CD-1 mice or Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for mice, 35 mg/kg for rats, dissolved in saline)

  • Oral gavage needles

  • Syringes for subcutaneous injection

  • Observation chambers

  • Stopwatches

Procedure:

  • Animal Acclimation and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

  • Dosing (this compound):

    • Randomly assign animals to treatment groups.

    • Administer this compound or vehicle orally (p.o.).

    • Allow for a pre-treatment period (e.g., 30-60 minutes).

  • Seizure Induction:

    • Administer a convulsant dose of PTZ via subcutaneous (s.c.) injection.

  • Observation:

    • Immediately place the animal in an individual observation chamber.

    • Record the latency to the first sign of a clonic seizure (e.g., facial clonus, limb clonus) or the onset of generalized clonic-tonic seizures.

    • Observe for a set period (e.g., 30 minutes).

  • Data Analysis: Compare the latency to seizure onset between the vehicle and this compound-treated groups. Calculate the ED₅₀ based on the dose that significantly increases the seizure latency.[9]

start Start acclimation Animal Acclimation (Mice or Rats) start->acclimation dosing_ica Oral Administration (Vehicle or this compound) acclimation->dosing_ica pretreatment Pre-treatment Period dosing_ica->pretreatment dosing_ptz Subcutaneous Injection of PTZ pretreatment->dosing_ptz observation Observe and Record Latency to Clonic Seizure dosing_ptz->observation data_analysis Compare Latencies Calculate ED50 observation->data_analysis end End data_analysis->end

Figure 3: Workflow for the PTZ-induced seizure model.

Conclusion

This compound is a valuable research tool for investigating the role of KCNQ2/Q3 channels in neuronal excitability. The protocols outlined above provide a framework for conducting in vivo studies to assess its anticonvulsant properties in established rodent models. The compound's oral bioavailability and broad-spectrum efficacy in these models, coupled with a favorable safety margin, underscore its potential as a therapeutic agent for epilepsy.[4] Researchers should adhere to appropriate animal welfare guidelines and institutional protocols when conducting these experiments.

References

Application Notes and Protocols for Rubidium Efflux Assay Using ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KCNQ (Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, are crucial regulators of neuronal excitability.[1] These channels are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal firing rates.[2] Dysfunctional KCNQ2/Q3 channels have been implicated in neurological disorders such as epilepsy, making them a key target for therapeutic intervention.[3]

ICA-27243 is a potent and selective opener of KCNQ2/Q3 channels.[3][4] It enhances channel activity by binding to a novel site within the voltage-sensor domain (VSD) of the channel, specifically in the S1-S4 region.[5] This binding facilitates a hyperpolarizing shift in the voltage-dependence of channel activation, leading to increased potassium efflux and neuronal hyperpolarization.[3][4]

The rubidium (Rb⁺) efflux assay is a robust, medium-throughput functional assay used to screen and characterize compounds that modulate potassium channel activity.[6][7] In this assay, cells expressing the target potassium channel are loaded with non-radioactive Rb⁺, which serves as a surrogate for K⁺.[6] Activation of the potassium channels leads to the efflux of Rb⁺ from the cells, which can be quantified using atomic absorption spectroscopy (AAS).[6][8] This method provides a direct measure of ion channel function and is a valuable tool for identifying and characterizing novel potassium channel modulators like this compound.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity on KCNQ2/Q3 channels as determined by rubidium efflux and electrophysiological assays.

CompoundAssay TypeCell LineTargetParameterValueReference
This compoundRubidium (⁸⁶Rb⁺) EffluxCHO cells expressing KCNQ2/Q3KCNQ2/Q3EC₅₀0.2 µM[3][4]
This compoundWhole-cell ElectrophysiologyCHO cells expressing KCNQ2/Q3KCNQ2/Q3EC₅₀0.4 µM[3][4]
This compoundWhole-cell ElectrophysiologyCHO cells expressing KCNQ2/Q3KCNQ2/Q3V₁/₂ shift at 10 µM-19 mV[3][4]
This compoundGeneral KCNQ2/Q3 OpenerNot ApplicableKCNQ2/Q3EC₅₀0.38 µM[4]

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the KCNQ2/Q3 channel. Its binding to the voltage-sensor domain facilitates the opening of the channel pore in response to membrane depolarization, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, making it less excitable and reducing the likelihood of action potential firing.

cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel VSD Voltage-Sensor Domain (S1-S4) Pore Pore Domain (S5-S6) VSD->Pore Opens K_efflux K+ (Rb+) Efflux Pore->K_efflux Allows ICA27243 This compound ICA27243->VSD Binds to Depolarization Membrane Depolarization Depolarization->VSD Sensed by Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of this compound action on KCNQ2/Q3 channels.

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat KCNQ2 and KCNQ3 subunits.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

  • Rubidium Loading Buffer (RLB): 150 mM NaCl, 5.4 mM RbCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.

  • Wash Buffer (WB): 150 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.

  • Stimulation Buffer (SB): 100 mM NaCl, 50 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.

  • This compound Stock Solution: 10 mM in DMSO.

  • Lysis Buffer: 0.1% Triton X-100 in deionized water.

Experimental Workflow

The following diagram outlines the key steps in the rubidium efflux assay.

A 1. Cell Seeding (96-well plate) B 2. Cell Culture (24-48 hours) A->B C 3. Wash with PBS B->C D 4. Rubidium Loading (Incubate with RLB for 2-4 hours) C->D E 5. Wash with WB (to remove extracellular Rb+) D->E F 6. Compound Incubation (Add this compound dilutions) E->F G 7. Channel Stimulation (Add SB) F->G H 8. Collect Supernatant (Contains effluxed Rb+) G->H I 9. Cell Lysis (Add Lysis Buffer) G->I K 11. Rb+ Quantification (Atomic Absorption Spectroscopy) H->K J 10. Collect Lysate (Contains intracellular Rb+) I->J J->K L 12. Data Analysis (% Rb+ Efflux Calculation) K->L

Caption: Workflow for the Rubidium Efflux Assay.

Detailed Protocol
  • Cell Seeding and Culture:

    • Trypsinize and count CHO-KCNQ2/Q3 cells.

    • Seed the cells into a 96-well cell culture plate at a density of 50,000 to 100,000 cells per well.

    • Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

  • Rubidium Loading:

    • Aspirate the culture medium from each well.

    • Wash the cell monolayer once with 200 µL of PBS.

    • Aspirate the PBS and add 100 µL of Rubidium Loading Buffer (RLB) to each well.

    • Incubate the plate at 37°C for 2-4 hours.

  • Washing:

    • Aspirate the RLB.

    • Wash the cells three times with 200 µL of Wash Buffer (WB) per well to remove extracellular rubidium.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in WB. The final DMSO concentration should be kept below 0.5%.

    • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO in WB) and positive control wells.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Channel Stimulation and Efflux:

    • Add 100 µL of Stimulation Buffer (SB) to each well to depolarize the cell membrane and activate the KCNQ2/Q3 channels.

    • Incubate at room temperature for 10-20 minutes to allow for rubidium efflux.

  • Sample Collection:

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. This sample contains the effluxed rubidium.

    • Aspirate the remaining solution from the cell plate.

    • Add 200 µL of Lysis Buffer to each well of the cell plate and incubate for at least 30 minutes at room temperature to ensure complete cell lysis. This sample contains the intracellular rubidium.

  • Rubidium Quantification:

    • Determine the rubidium concentration in both the supernatant and lysate samples using an atomic absorption spectrometer at a wavelength of 780 nm.

    • Generate a standard curve using known concentrations of RbCl to accurately quantify the rubidium in the experimental samples.

  • Data Analysis:

    • Calculate the percentage of rubidium efflux for each well using the following formula:

      % Rb⁺ Efflux = [Rb⁺ in Supernatant / (Rb⁺ in Supernatant + Rb⁺ in Lysate)] x 100

    • Plot the % Rb⁺ Efflux against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound.

Conclusion

The rubidium efflux assay is a reliable and efficient method for studying the functional activity of KCNQ2/Q3 channels and for characterizing the pharmacological properties of modulators like this compound. The detailed protocol provided herein offers a comprehensive guide for researchers to implement this assay in their drug discovery and development workflows. The quantitative data and mechanistic insights into this compound's action underscore its potential as a selective tool for investigating KCNQ2/Q3 channel function and as a lead compound for the development of novel therapeutics for neurological disorders.

References

Application Notes and Protocols: Measuring the Effects of ICA-27243 on M-Current

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels.[1][2][3] These channels are the primary molecular components of the neuronal M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] Dysregulation of the M-current is implicated in various neurological disorders, including epilepsy. This compound enhances M-current activity by binding to a novel site on the voltage-sensor domain (S1-S4) of the KCNQ2/Q3 channel complex, causing a hyperpolarizing shift in the voltage-dependence of channel activation.[4] This leads to increased potassium efflux and neuronal hyperpolarization, thereby reducing neuronal firing.

These application notes provide detailed protocols for measuring the effects of this compound on the M-current using two common experimental paradigms: whole-cell patch-clamp electrophysiology and rubidium (Rb⁺) efflux assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on KCNQ2/Q3 channels, the molecular correlate of the M-current.

Table 1: Potency of this compound on KCNQ2/Q3 Channels

Assay TypeCell LineParameterValue
Whole-Cell ElectrophysiologyCHO cells expressing KCNQ2/Q3EC₅₀0.4 µM[1][2]
⁸⁶Rb⁺ Efflux AssayCHO cells expressing KCNQ2/Q3EC₅₀0.2 µM[1][2]
UnknownNot SpecifiedEC₅₀0.38 µM[1][3]

Table 2: Biophysical Effects of this compound on KCNQ2/Q3 Channels

ParameterConditionEffect
Voltage-dependence of activation (V₁/₂)10 µM this compound-19 mV hyperpolarizing shift[1][2]
Membrane PotentialSH-SY5Y neuroblastoma cellsHyperpolarization[1][2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound modulates the M-current.

ICA_27243_Mechanism ICA_27243 This compound KCNQ2_Q3 KCNQ2/Q3 Channel (Voltage-Sensor Domain) ICA_27243->KCNQ2_Q3 Binds to S1-S4 domain M_Current M-Current (IKM) Activation KCNQ2_Q3->M_Current Hyperpolarizing shift in voltage-dependence of activation Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Increased K+ efflux Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability

Caption: Mechanism of this compound action on the M-current.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of M-currents in a heterologous expression system (CHO cells) or a human neuroblastoma cell line with native M-current (SH-SY5Y).

1. Cell Culture and Preparation

  • CHO-K1 Cells Stably Expressing KCNQ2/Q3:

    • Culture cells in F-12 nutrient mixture medium supplemented with 10% FBS, penicillin (50 units/mL), and streptomycin (B1217042) (50 µg/mL) at 37°C in 5% CO₂.

    • For experiments, plate cells on glass coverslips and allow them to reach 50-70% confluency.

  • SH-SY5Y Cells:

    • Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • To enhance M-current expression, differentiate cells by treating with 10 µM retinoic acid in a low-serum (1%) medium for 5-7 days.

2. Solutions

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Intracellular (Pipette) Solution (in mM): 130 K-gluconate, 5 KCl, 1 MgCl₂, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

3. Electrophysiological Recording

  • Apparatus: Use a patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

    • Establish a gigaohm seal (>1 GΩ) between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes.

4. Voltage-Clamp Protocol for M-Current

  • Holding Potential: Hold the cell at -80 mV.

  • Voltage Steps: Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms (B15284909) to 1 s.

  • Data Acquisition: Record the resulting currents. The M-current is a slowly activating, non-inactivating outward current.

  • This compound Application:

    • Record baseline M-currents.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM).

    • After 3-5 minutes of drug application, repeat the voltage-clamp protocol to record the potentiated M-current.

    • To determine the voltage-dependence of activation, measure the tail current amplitude at a fixed potential (e.g., -60 mV) following the depolarizing steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V₁/₂.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO-KCNQ2/Q3 or SH-SY5Y) Plating Plate cells on coverslips Cell_Culture->Plating Giga_Seal Establish Gigaohm Seal Plating->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline M-Current (Voltage-Clamp Protocol) Whole_Cell->Baseline_Recording Drug_Application Perfuse with this compound Baseline_Recording->Drug_Application Post_Drug_Recording Record Potentiated M-Current Drug_Application->Post_Drug_Recording Current_Analysis Measure Current Amplitudes Post_Drug_Recording->Current_Analysis V_Half_Analysis Determine V1/2 of Activation Current_Analysis->V_Half_Analysis Dose_Response Construct Dose-Response Curve V_Half_Analysis->Dose_Response

Caption: Workflow for whole-cell patch-clamp experiments.

Protocol 2: ⁸⁶Rb⁺ Efflux Assay

This assay provides a higher-throughput method to assess KCNQ2/Q3 channel activity by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

1. Cell Preparation

  • Plate CHO cells stably expressing KCNQ2/Q3 in 96-well plates and grow to confluency.

2. Solutions

  • Loading Buffer: Physiological salt solution containing ⁸⁶RbCl (e.g., 1 µCi/mL).

  • Wash Buffer: Physiological salt solution without ⁸⁶RbCl.

  • Stimulation Buffer: High-potassium solution (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) to depolarize the cells and open voltage-gated channels. This buffer should also contain varying concentrations of this compound.

  • Lysis Buffer: 0.1% Triton X-100 or 0.1 M NaOH.

3. Assay Procedure

  • Loading: Aspirate the culture medium and add ⁸⁶Rb⁺ loading buffer to each well. Incubate for 2-4 hours at 37°C to allow for cellular uptake of ⁸⁶Rb⁺.

  • Washing: Aspirate the loading buffer and wash the cells 3-4 times with wash buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation and Drug Application: Add the stimulation buffer containing different concentrations of this compound to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature.

  • Collection: Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well to a scintillation vial or a corresponding 96-well plate for counting.

  • Lysis: Add lysis buffer to the wells to release the remaining intracellular ⁸⁶Rb⁺.

  • Counting: Transfer the lysate to scintillation vials or a separate plate.

  • Quantification: Measure the radioactivity in both the supernatant and the lysate using a scintillation counter.

4. Data Analysis

  • Calculate the percentage of ⁸⁶Rb⁺ efflux for each well:

    • % Efflux = [Counts in Supernatant / (Counts in Supernatant + Counts in Lysate)] * 100

  • Plot the % efflux against the concentration of this compound and fit the data with a sigmoidal dose-response curve to determine the EC₅₀.

Rb_Efflux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate CHO-KCNQ2/Q3 cells in 96-well plates Loading Load cells with 86Rb+ Cell_Plating->Loading Washing Wash to remove extracellular 86Rb+ Loading->Washing Stimulation Add stimulation buffer with this compound Washing->Stimulation Collection Collect supernatant (effluxed 86Rb+) Stimulation->Collection Lysis Lyse cells to release intracellular 86Rb+ Collection->Lysis Counting Scintillation Counting of supernatant and lysate Lysis->Counting Calculation Calculate % Efflux Counting->Calculation Dose_Response Construct Dose-Response Curve and determine EC50 Calculation->Dose_Response

Caption: Workflow for the ⁸⁶Rb⁺ efflux assay.

References

Application Notes and Protocols for Studying Synaptic Transmission with ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of KCNQ2/Q3 (Kv7.2/7.3) potassium channels, which are key regulators of neuronal excitability.[1][2][3] These channels are responsible for the M-current, a sub-threshold potassium current that helps to stabilize the membrane potential and control action potential firing. By activating KCNQ2/Q3 channels, this compound causes hyperpolarization of the neuronal membrane, making it less likely for neurons to fire action potentials.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of KCNQ2/Q3 channels in synaptic transmission and for investigating its potential as an anticonvulsant and therapeutic agent for other neurological disorders characterized by neuronal hyperexcitability.[2][4]

Mechanism of Action

This compound acts as a positive allosteric modulator of heterotetrameric KCNQ2/Q3 channels.[5] Unlike some other KCNQ channel openers that bind to the pore domain, this compound has a novel binding site within the S1-S4 voltage-sensor domain (VSD) of the channel.[5] This interaction facilitates the opening of the channel, leading to an increased outward potassium current. The activation of KCNQ2/Q3 channels by this compound results in a hyperpolarizing shift in the voltage-dependence of channel activation.[1][2] This means that the channels are more likely to be open at the resting membrane potential, contributing to a reduction in neuronal excitability. The M-current inhibitors XE-991 and linopirdine (B1675542) can prevent the hyperpolarization induced by this compound.[1][2]

Data Presentation

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineChannel SubtypeParameterValueReference
⁸⁶Rb⁺ EffluxCHOKCNQ2/Q3EC₅₀0.2 µM[2]
Whole-Cell CurrentCHOKCNQ2/Q3EC₅₀0.4 µM[2]
Whole-Cell CurrentCHOKCNQ4EC₅₀9.7 µM
Membrane PotentialSH-SY5YEndogenous M-currentHyperpolarizationObserved at 10 µM[2]
Voltage-Dependence ShiftCHOKCNQ2/Q3V₁/₂ Shift-19 mV at 10 µM[1][2]

Table 2: In Vivo Efficacy of this compound

Animal ModelEpilepsy ModelAdministration RouteParameterValueReference
MouseMaximal ElectroshockOralED₅₀8.4 mg/kg[2]

Signaling Pathway Diagram

ICA_27243_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ICA This compound KCNQ23 KCNQ2/Q3 Channel (Voltage-Sensor Domain) ICA->KCNQ23 Binds to VSD K_ion K⁺ KCNQ23->K_ion Increased K⁺ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP Reduced_NT Reduced Neurotransmitter Release Reduced_AP->Reduced_NT Postsynaptic_Response Modulated Postsynaptic Response Reduced_NT->Postsynaptic_Response Alters Synaptic Transmission Synapse Experimental_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application Anesthetize Anesthetize Animal Dissect Dissect Brain Anesthetize->Dissect Slice Slice Hippocampus (300-400 µm) Dissect->Slice Recover Recover Slices in aCSF (>1 hour) Slice->Recover Transfer Transfer Slice to Recording Chamber Recover->Transfer Patch Obtain Whole-Cell Patch-Clamp Recording Transfer->Patch Stimulate Stimulate Afferent Pathway to Evoke Synaptic Currents Patch->Stimulate Baseline Record Stable Baseline Stimulate->Baseline Apply_ICA Bath Apply this compound Baseline->Apply_ICA Record_Effect Record Changes in Synaptic Currents Apply_ICA->Record_Effect Washout Washout with aCSF Record_Effect->Washout

References

Application of ICA-27243 in Neuronal Hyperexcitability Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neuronal hyperexcitability is a key pathological feature in a range of neurological disorders, including epilepsy, neuropathic pain, and certain neurodevelopmental conditions.[1][2][3] This state of heightened neuronal activity can result from an imbalance between excitatory and inhibitory signaling in the central nervous system.[1] One critical regulator of neuronal excitability is the M-current, a non-inactivating potassium current predominantly mediated by the KCNQ2 and KCNQ3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[4][5] Activation of these channels leads to membrane hyperpolarization and a reduction in neuronal firing frequency, thus representing a promising therapeutic strategy for conditions of hyperexcitability.[6]

ICA-27243 is a potent and selective small molecule activator of KCNQ2/Q3 potassium channels.[4][7] It has demonstrated significant anticonvulsant and antiepileptic effects in a variety of preclinical models.[4][7][8] Unlike some other KCNQ channel modulators, this compound exhibits selectivity for KCNQ2/Q3 heteromers over other KCNQ subtypes, which may offer a more targeted therapeutic approach with a potentially improved side-effect profile.[4][9][10] These application notes provide an overview of the utility of this compound in models of neuronal hyperexcitability and detailed protocols for its experimental use.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various in vitro and in vivo models.

Table 1: In Vitro Efficacy of this compound

Assay SystemCell TypeParameterValueReference
⁸⁶Rb⁺ Efflux AssayCHO cells expressing KCNQ2/Q3EC₅₀0.2 µM[4]
Whole-Cell ElectrophysiologyCHO cells expressing KCNQ2/Q3EC₅₀0.4 µM[4][7]
Whole-Cell ElectrophysiologyCHO cells expressing KCNQ4EC₅₀9.7 µM[11]
Whole-Cell ElectrophysiologyCHO cells expressing KCNQ3/Q5-Ineffective[4][11]
Voltage-Clamp ElectrophysiologyCHO cells expressing KCNQ2/Q3V₁/₂ Shift-19 mV at 10 µM[4][7]

Table 2: In Vivo Anticonvulsant Activity of this compound

Animal ModelSeizure Induction MethodRoute of AdministrationED₅₀Reference
MouseMaximal Electroshock (MES)Oral (p.o.)8.4 - 8.6 mg/kg[4][7][12]
RatMaximal Electroshock (MES)Oral (p.o.)1.5 mg/kg[12][13]
MousePentylenetetrazole (PTZ)Oral (p.o.)3.9 mg/kg[12][13]
RatPentylenetetrazole (PTZ)Oral (p.o.)2.2 mg/kg[12][13]
Mouse6-Hz Psychomotor SeizureIntraperitoneal (i.p.)Active at 10 mg/kg[12]
RatAmygdala Kindling ModelOral (p.o.)Full protection at 9 mg/kg[12]

Signaling Pathway and Mechanism of Action

This compound selectively binds to the voltage-sensor domain (VSD) of the KCNQ2 and KCNQ3 channels, a site distinct from other KCNQ openers like retigabine (B32265).[9][10] This interaction potentiates channel activity by causing a hyperpolarizing shift in the voltage-dependence of activation.[4][7] This means the channels are more likely to be open at the resting membrane potential, leading to an increased outward potassium current (the M-current). This enhanced M-current hyperpolarizes the neuronal membrane, moving it further from the threshold for action potential firing and thereby dampening neuronal excitability.

ICA-27243_Signaling_Pathway cluster_neuron Neuron ICA_27243 This compound KCNQ2_Q3 KCNQ2/Q3 Channel (Voltage-Sensor Domain) ICA_27243->KCNQ2_Q3 Binds to and Potentiates K_efflux Increased K⁺ Efflux (M-current) KCNQ2_Q3->K_efflux Enhances Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the application of this compound in models of neuronal hyperexcitability.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System

Objective: To determine the potency and efficacy of this compound on human KCNQ2/Q3 channels.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • Standard cell culture reagents.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 5 ATP (pH 7.2 with KOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Plate the KCNQ2/Q3 expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a voltage step protocol to elicit KCNQ2/Q3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms).

  • After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of this compound (e.g., 0.01 µM to 30 µM).

  • Repeat the voltage step protocol at each concentration to record the potentiated currents.

  • Perform a final washout with the external solution to check for reversibility.

  • Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.

  • Plot the concentration-response curve and fit with a Hill equation to determine the EC₅₀.

Protocol 2: Mouse Maximal Electroshock (MES) Seizure Model

Objective: To assess the in vivo anticonvulsant efficacy of this compound.

Materials:

  • Male CD-1 mice (20-25 g).

  • This compound.

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water).

  • Electroshock apparatus with corneal electrodes.

  • 0.9% saline solution.

Procedure:

  • Fast the mice overnight with free access to water.

  • Prepare this compound in the vehicle at desired concentrations.

  • Administer this compound or vehicle orally (p.o.) to different groups of mice (n=6-10 per group).

  • At the time of peak drug effect (determined by pharmacokinetic studies, typically 30-60 minutes), apply a drop of saline to the eyes of each mouse.

  • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz, 0.2 s duration) via the corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Calculate the percentage of protected mice at each dose.

  • Determine the ED₅₀ value using probit analysis.

Experimental_Workflow_MES Animal_Grouping Group Mice (n=6-10/group) Drug_Admin Oral Administration (this compound or Vehicle) Animal_Grouping->Drug_Admin Waiting_Period Wait for Peak Drug Effect Drug_Admin->Waiting_Period Electroshock Apply Corneal Electroshock Waiting_Period->Electroshock Observation Observe for Tonic Hindlimb Extension Electroshock->Observation Data_Analysis Calculate % Protection and ED₅₀ Observation->Data_Analysis Logical_Relationship Hyperexcitability Pathological State: Neuronal Hyperexcitability (e.g., Epilepsy) Target Therapeutic Target: KCNQ2/Q3 Channels Hyperexcitability->Target Is characterized by insufficient K⁺ channel activity Intervention Pharmacological Intervention: This compound Target->Intervention Is specifically modulated by Mechanism Mechanism: Potentiation of M-current Intervention->Mechanism Leads to Outcome Physiological Outcome: Membrane Hyperpolarization & Reduced Firing Rate Mechanism->Outcome Results in Therapeutic_Effect Therapeutic Effect: Suppression of Seizure Activity Outcome->Therapeutic_Effect Produces

References

Application Notes and Protocols for Long-Term Stability and Storage of ICA-27243 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, which are crucial regulators of neuronal excitability. As such, this compound is a valuable tool in neuroscience research and a potential therapeutic agent for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Ensuring the integrity and stability of this compound solutions over time is paramount for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of this compound solutions.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₁₂H₇ClF₂N₂O
Molecular Weight 268.65 g/mol
CAS Number 325457-89-4
Appearance Crystalline solid, powder
Solubility Soluble in DMSO (e.g., 54 mg/mL or ~201 mM) and Ethanol. Insoluble in water.[1]

Recommended Long-Term Storage Conditions

Proper storage is critical to minimize degradation and maintain the potency of this compound. The following storage conditions are recommended based on supplier data sheets.

Solid Compound
Storage TemperatureDurationNotes
-20°CUp to 3 years[1][2]Protect from light and moisture.
4°CShort-termFor immediate use.
Stock Solutions (in DMSO)
Storage TemperatureDurationRecommendations
-80°CUp to 2 years[3]Recommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[1][3]
-20°CUp to 1 year[3]Suitable for intermediate-term storage. Aliquoting is also recommended.
4°CUp to 2 weeks[4]For short-term use. Monitor for any signs of precipitation or degradation.

Note: For in vivo experiments, it is often recommended to prepare fresh working solutions daily from a frozen stock.[3][5] If using a vehicle like corn oil, prepare the solution fresh for each use.

Signaling Pathway of KCNQ2/Q3 Channels

This compound acts as a positive allosteric modulator of KCNQ2/Q3 channels. Activation of these channels leads to an efflux of potassium ions (K+), which hyperpolarizes the neuronal membrane, making it less likely to fire an action potential. This mechanism underlies the anticonvulsant effects of this compound.

KCNQ2_Q3_Signaling_Pathway cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel (Closed State) KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open State) KCNQ2_Q3->KCNQ2_Q3_Open Channel Activation K_efflux K+ Efflux KCNQ2_Q3_Open->K_efflux Facilitates ICA27243 This compound ICA27243->KCNQ2_Q3 Binds to Voltage-Sensor Domain Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Results in TherapeuticEffect Anticonvulsant Effect ReducedExcitability->TherapeuticEffect Contributes to

KCNQ2/Q3 channel activation by this compound.

Experimental Protocols

To ensure the long-term stability and reliability of this compound solutions, a systematic stability testing program should be implemented. This involves subjecting the solutions to various conditions over time and analyzing them using a stability-indicating analytical method.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[4]

  • Weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, this is 2.6865 mg per mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and prevent contamination.

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of this compound solutions over an extended period.

Objective: To determine the rate of degradation of this compound in a specific solvent under defined storage conditions.

Workflow:

Long_Term_Stability_Workflow start Prepare this compound Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Multiple Vials for Each Storage Condition start->aliquot storage Store Aliquots at Defined Conditions (e.g., -80°C, -20°C, 4°C, 25°C) aliquot->storage timepoint_0 Analyze 'Time 0' Sample (Establish Baseline) aliquot->timepoint_0 pull_samples Pull Samples at Predetermined Time Points (e.g., 1, 3, 6, 12, 24 months) storage->pull_samples analysis Analyze Samples via Stability-Indicating HPLC-UV Method pull_samples->analysis data_eval Evaluate Data: - Calculate % Purity - Identify Degradation Products - Compare to 'Time 0' analysis->data_eval end Determine Shelf-Life and Optimal Storage Conditions data_eval->end

References

Troubleshooting & Optimization

ICA-27243 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of ICA-27243, a selective KCNQ2/Q3 potassium channel opener.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most highly recommended solvent for preparing stock solutions of this compound.[1][2] Ethanol can also be used.[1] For in vivo experiments, a common formulation involves initial dissolution in DMSO followed by dilution in a vehicle such as corn oil or preparing a suspension in an aqueous solution containing carboxymethylcellulose sodium (CMC-Na).[1][3]

Q2: What is the maximum concentration at which I can dissolve this compound in DMSO?

This compound has a high solubility in fresh, high-quality DMSO. Concentrations of up to 250 mg/mL have been reported, often requiring sonication to fully dissolve.[4] Another source indicates a solubility of 54 mg/mL (201.0 mM) in DMSO.[1] It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of the compound.[1]

Q3: Is this compound soluble in aqueous solutions?

No, this compound is considered insoluble in water.[1] For experiments requiring an aqueous buffer, it is necessary to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous medium. Be aware that precipitation may occur at higher concentrations in aqueous buffers.

Q4: How should I store stock solutions of this compound?

Stock solutions of this compound in a solvent should be aliquoted to prevent repeated freeze-thaw cycles.[1] For long-term storage, it is recommended to store these aliquots at -80°C, where they can be stable for up to a year or even two years.[1][3] For shorter periods, storage at -20°C for up to one month is also acceptable.[1]

Troubleshooting Guide

Issue 1: I am having difficulty dissolving this compound powder.

  • Solution 1: Use the correct solvent. Ensure you are using a recommended organic solvent such as DMSO or ethanol.[1]

  • Solution 2: Use fresh, high-quality solvent. If using DMSO, make sure it is fresh and not exposed to moisture, as this can significantly decrease solubility.[1]

  • Solution 3: Apply physical methods to aid dissolution. Gentle warming in a hot water bath, vortexing, or sonication can help dissolve the compound.[1][2]

Issue 2: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer.

  • Solution 1: Decrease the final concentration. The aqueous solubility of this compound is low. Try lowering the final concentration of the compound in your aqueous medium.

  • Solution 2: Check the percentage of organic solvent. Ensure the final concentration of DMSO in your working solution is as high as your experimental system can tolerate without causing non-specific effects. For some in vivo applications, the DMSO concentration should be kept below certain percentages.[2]

  • Solution 3: Prepare fresh working solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[3]

Issue 3: I am observing unexpected results in my in vivo experiment.

  • Solution 1: Verify your formulation. For oral administration, a homogeneous suspension in a vehicle like CMC-Na may be suitable.[1] Alternatively, a solution prepared by diluting a DMSO stock in corn oil can be used.[3] Ensure the formulation is appropriate for your route of administration and animal model.

  • Solution 2: Perform a solvent-negative control experiment. This will help confirm that the solvent vehicle itself is not causing any non-specific effects on the animals.[2]

Data Summary

This compound Solubility Data
SolventConcentrationNotes
DMSO 250 mg/mLSonication may be required.[4]
247 mg/mL (919.41 mM)Sonication is recommended.[2]
54 mg/mL (201.0 mM)Use fresh DMSO to avoid moisture absorption.[1]
≥ 2.08 mg/mL (7.74 mM)Clear solution.[3]
Ethanol 54 mg/mL
Water Insoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (Molecular Weight: 268.65 g/mol )

    • Fresh, anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.69 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of fresh, anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of an In Vivo Formulation in Corn Oil
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile corn oil

    • Sterile tubes

  • Procedure:

    • This protocol yields a 1 mM working solution. The final concentration can be adjusted as needed.

    • To prepare 1 mL of the working solution, add 100 µL of the 10 mM this compound stock solution in DMSO to 900 µL of sterile corn oil.[3]

    • Mix the solution thoroughly by vortexing or gentle inversion until it is homogeneous.

    • It is recommended to prepare this working solution fresh on the day of the experiment.[3]

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: Solubility Issue check_solvent Is the correct solvent being used (e.g., DMSO, Ethanol)? start->check_solvent use_correct_solvent Action: Use recommended solvent. check_solvent->use_correct_solvent No check_solvent_quality Is the solvent fresh and anhydrous? check_solvent->check_solvent_quality Yes end_resolved Issue Resolved use_correct_solvent->end_resolved use_fresh_solvent Action: Use fresh, high-quality solvent. check_solvent_quality->use_fresh_solvent No apply_physical_methods Have physical dissolution methods been tried? check_solvent_quality->apply_physical_methods Yes use_fresh_solvent->end_resolved try_sonication_warming Action: Use sonication or gentle warming. apply_physical_methods->try_sonication_warming No precipitation_issue Issue: Precipitation after aqueous dilution apply_physical_methods->precipitation_issue Yes try_sonication_warming->end_resolved lower_concentration Action: Lower the final concentration. precipitation_issue->lower_concentration check_dmso_percentage Action: Adjust final DMSO percentage. precipitation_issue->check_dmso_percentage prepare_fresh Action: Prepare working solution fresh daily. precipitation_issue->prepare_fresh lower_concentration->end_resolved check_dmso_percentage->end_resolved prepare_fresh->end_resolved

Caption: Troubleshooting workflow for this compound solubility issues.

KCNQ2_Q3_Signaling_Pathway This compound Mechanism of Action on KCNQ2/Q3 Channels cluster_intracellular Intracellular KCNQ2_Q3 KCNQ2/Q3 Heteromeric Potassium Channel K_ion_efflux K+ Efflux KCNQ2_Q3->K_ion_efflux Opens Channel ICA27243 This compound ICA27243->KCNQ2_Q3 Activates Hyperpolarization Membrane Hyperpolarization K_ion_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.

References

Technical Support Center: Optimizing ICA-27243 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of ICA-27243 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability by generating the M-current.[2][3] By activating these channels, this compound causes a hyperpolarization of the cell membrane, which leads to a decrease in neuronal excitability.[1][2] This mechanism is responsible for its anticonvulsant and antiepileptic effects.[1][2]

Q2: What is the recommended starting concentration for in vitro experiments?

A good starting point for in vitro experiments is the EC50 value of this compound, which is approximately 0.38 µM for KCNQ2/Q3 channels.[1][4] However, the optimal concentration can vary depending on the cell type and the specific assay being used. For instance, in CHO cells expressing KCNQ2/Q3, an EC50 of 0.4 µM was observed in whole-cell current assays, while an EC50 of 0.2 µM was seen in ⁸⁶Rb⁺ efflux assays.[2][5] A concentration range of 1-10 µM has been shown to be effective in suppressing seizure-like activity in hippocampal slice models.[2]

Q3: How does the selectivity of this compound compare to other KCNQ channel openers?

This compound exhibits significant selectivity for KCNQ2/Q3 channels over other KCNQ subtypes.[1][2] It is less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2] This selectivity is attributed to its unique binding site within the S1-S4 voltage-sensor domain of the KCNQ channel, which differs from the binding site of non-selective openers like retigabine (B32265) located in the S5-S6 pore domain.[6]

Q4: What are the key differences in the mode of action between this compound and retigabine on KCNQ channels?

While both are KCNQ channel openers, their effects on channel gating can differ. On K(V)7.2 channels, this compound induces a voltage-independent current, whereas retigabine's action is voltage-dependent.[7] When used in combination, the effect of this compound on K(V)7.2 can dominate that of retigabine.[7]

Troubleshooting Guide

Issue 1: I am not observing the expected hyperpolarization or decrease in neuronal firing.

  • Concentration Optimization: The effective concentration of this compound can be cell-type specific. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model. Start with concentrations around the EC50 (0.2-0.4 µM) and titrate up to 10 µM or higher if necessary, while monitoring for any off-target effects.[2][5]

  • Channel Expression: Confirm that your cells express KCNQ2 and KCNQ3 subunits. The effect of this compound is dependent on the presence of these specific channel subunits.

  • Use of M-current Inhibitors: To confirm that the observed effect is mediated by the M-current, you can use M-current inhibitors like XE-991 or Linopirdine.[1][2] Pre-incubation with these inhibitors should prevent the hyperpolarization induced by this compound.[1][2]

Issue 2: The compound is precipitating out of my stock solution or working solution.

  • Solvent Choice: this compound is soluble in DMSO.[5] Ensure you are using fresh, high-quality DMSO as moisture-absorbing DMSO can reduce solubility.[5]

  • Stock Solution Storage: Stock solutions of this compound in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[5]

  • Working Solution Preparation: For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] If precipitation occurs during the preparation of aqueous working solutions from a DMSO stock, gentle heating and/or sonication can aid in dissolution.[1]

Issue 3: I am observing off-target effects or toxicity at higher concentrations.

  • Selectivity Profile: While this compound is selective for KCNQ2/Q3 channels, it is important to be aware of its effects on other ion channels at higher concentrations. It has been shown to be less effective on KCNQ4 and KCNQ3/Q5.[1][2] Studies have also shown it has little effect on GABA-gated chloride channels and voltage-dependent sodium channels at concentrations up to 30 µM.[8]

  • Dose-Response Analysis: A careful dose-response analysis will help in identifying a therapeutic window where the desired effect is maximal with minimal off-target effects or toxicity.

Data Summary

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineTargetEC50Reference
⁸⁶Rb⁺ EffluxCHO cells expressing KCNQ2/Q3KCNQ2/Q30.2 µM[2][5]
Whole-Cell CurrentCHO cells expressing KCNQ2/Q3KCNQ2/Q30.4 µM[2]
General KCNQ2/Q3 ActivationNot specifiedKCNQ2/Q30.38 µM[1][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelSeizure ModelED50Reference
MouseMaximal Electroshock (MES)8.4 mg/kg (p.o.)[2][9]
RatMaximal Electroshock (MES)1.5 mg/kg (p.o.)[9]
MousePentylenetetrazole (PTZ)3.9 mg/kg (p.o.)[9]
RatPentylenetetrazole (PTZ)2.2 mg/kg (p.o.)[9]

Experimental Protocols

Protocol 1: Whole-Cell Electrophysiology

  • Cell Preparation: Culture CHO cells stably expressing KCNQ2/Q3 channels on glass coverslips.

  • Recording: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP (pH adjusted to 7.3 with KOH).

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Procedure:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps to elicit KCNQ2/Q3 currents.

    • Perfuse the cells with varying concentrations of this compound in the external solution.

    • Measure the increase in outward current to determine the dose-response relationship and EC50 value.

Protocol 2: ⁸⁶Rb⁺ Efflux Assay

  • Cell Plating: Plate CHO cells expressing KCNQ2/Q3 channels in 96-well plates.

  • Loading: Incubate the cells with ⁸⁶Rb⁺ (a tracer for K⁺) in the culture medium for 4 hours to allow for cellular uptake.

  • Washing: Wash the cells with a buffer to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: Add a high-potassium buffer containing varying concentrations of this compound to stimulate ⁸⁶Rb⁺ efflux through the opened KCNQ2/Q3 channels.

  • Measurement: After a defined incubation period, collect the supernatant and measure the amount of ⁸⁶Rb⁺ released from the cells using a scintillation counter.

  • Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of this compound to determine the EC50 value.

Visualizations

signaling_pathway cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel (Closed) KCNQ2_Q3_open KCNQ2/Q3 Channel (Open) KCNQ2_Q3->KCNQ2_Q3_open Activation K_efflux K+ Efflux KCNQ2_Q3_open->K_efflux ICA_27243 This compound ICA_27243->KCNQ2_Q3 Binds to Voltage-Sensor Domain Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock_solution Prepare this compound Stock Solution (in DMSO) working_solution Prepare Working Solutions (Varying Concentrations) stock_solution->working_solution cell_culture Culture Cells Expressing KCNQ2/Q3 Channels incubation Incubate Cells with This compound cell_culture->incubation working_solution->incubation measurement Measure Effect (e.g., Current, Ion Flux) incubation->measurement dose_response Generate Dose-Response Curve measurement->dose_response ec50 Calculate EC50 dose_response->ec50

References

Potential off-target effects of ICA-27243 to consider

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of ICA-27243, a selective KCNQ2/Q3 potassium channel activator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective positive allosteric modulator of the KCNQ2/Q3 (Kv7.2/7.3) voltage-gated potassium channels.[1][2][3] It enhances the activity of these channels, leading to a hyperpolarization of the neuronal membrane potential. This stabilizing effect on neuronal excitability is the basis for its anticonvulsant properties.[1][2]

Q2: What is the known selectivity profile of this compound within the KCNQ family?

This compound exhibits selectivity for KCNQ2/Q3 channels over other KCNQ channel subtypes. It is less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2][3]

Q3: Has this compound been screened against a broader panel of off-target proteins?

While specific data from a comprehensive off-target screening panel (e.g., a CEREP panel) for this compound is not publicly available in the reviewed literature, studies have indicated its selectivity over some other common central nervous system targets. Specifically, it has been reported to be selective over voltage-dependent sodium channels and GABA-gated chloride channels.[2]

Q4: Are there any known safety or toxicity concerns associated with this compound?

Preclinical studies have demonstrated the anticonvulsant efficacy of this compound in rodent models without evidence of cognitive impairment or the development of tolerance at effective doses.[4] However, it is important to note that a safety data sheet for a structurally related benzamide (B126) compound indicates a potential for causing genetic defects. While this information is not specific to this compound, it highlights a potential area for consideration and further investigation for compounds within this chemical class.

Troubleshooting Guide: Unexpected Experimental Results

Issue 1: My experimental results are inconsistent with the expected effects of KCNQ2/Q3 channel activation.

  • Possible Cause: Potential off-target effects of this compound.

  • Troubleshooting Steps:

    • Review the known selectivity profile: Confirm that your experimental system does not express other KCNQ subtypes (KCNQ4, KCNQ3/Q5) at levels that could be affected by higher concentrations of this compound.

    • Consider unrelated targets: Although reported to be selective, at higher concentrations, this compound could potentially interact with unforeseen targets.

      • Recommendation: Perform control experiments using other known KCNQ2/Q3 activators with different chemical scaffolds to see if the unexpected effect is specific to this compound.

      • Recommendation: If available, utilize a system to broadly screen for off-target effects.

Issue 2: I am observing cellular toxicity in my experiments with this compound.

  • Possible Cause: Off-target effects or inherent compound toxicity.

  • Troubleshooting Steps:

    • Dose-response analysis: Determine the concentration at which toxicity is observed and compare it to the EC50 for KCNQ2/Q3 activation. Significant toxicity at concentrations near the EC50 may indicate an off-target effect.

    • Control compounds: Compare the toxicity profile of this compound with other KCNQ activators.

    • Genotoxicity assessment: Given the potential for genotoxicity within the benzamide class, consider performing relevant assays (e.g., Ames test, micronucleus assay) if your experimental system and research question warrant it, especially for long-term studies.

Data Summary

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesEC50 / ActivityReference
KCNQ2/Q3⁸⁶Rb⁺ Efflux-0.2 µM[1][2]
KCNQ2/Q3Whole-cell currentCHO cells0.4 µM[1][2]
KCNQ4Not specified-Less effective than on KCNQ2/Q3[1][2][3]
KCNQ3/Q5Not specified-Less effective than on KCNQ2/Q3[1][2][3]

Table 2: In Vivo Efficacy and Safety Margin of this compound in Rodent Models

ModelSpeciesEfficacy (ED50)Safety Margin (ED50 for locomotor effects)Reference
Maximal Electroshock (MES)Mouse8.4 mg/kg (p.o.)-[1]
Maximal Electroshock (MES)Rat1.5 mg/kg (p.o.)40 mg/kg (p.o.)[4]
Pentylenetetrazole (PTZ)Mouse3.9 mg/kg (p.o.)-[4]
Pentylenetetrazole (PTZ)Rat2.2 mg/kg (p.o.)-[4]

Experimental Protocols

Protocol 1: Whole-Cell Electrophysiology for KCNQ Channel Activity

This protocol is a generalized method for assessing the effect of this compound on KCNQ channels expressed in a heterologous system (e.g., CHO cells).

  • Cell Culture: Culture CHO cells stably expressing the KCNQ channel subunits of interest under standard conditions.

  • Patch-Clamp Recording:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare intracellular (pipette) and extracellular solutions with appropriate ionic compositions.

    • Obtain whole-cell recordings from single cells.

    • Apply a voltage-clamp protocol to elicit KCNQ currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then applying depolarizing steps to a range of potentials (e.g., from -100 mV to +40 mV).

  • Compound Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the extracellular solution immediately before use.

    • Perfuse the cells with the control extracellular solution to establish a baseline current, followed by perfusion with the this compound containing solution.

  • Data Analysis:

    • Measure the current amplitude at the end of the depolarizing steps.

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Fit the G-V curves with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

    • Calculate the shift in V₁/₂ induced by this compound.

    • Generate dose-response curves to determine the EC₅₀.

Protocol 2: ⁸⁶Rb⁺ Efflux Assay for KCNQ Channel Activity

This is a higher-throughput method to assess KCNQ channel activation.

  • Cell Preparation: Seed cells expressing the KCNQ channels of interest into 96-well plates.

  • ⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium surrogate).

  • Washing: Wash the cells to remove extracellular ⁸⁶Rb⁺.

  • Compound Incubation: Add a buffer containing various concentrations of this compound to the wells and incubate.

  • Depolarization and Efflux: Stimulate the cells with a high-potassium buffer to induce channel opening and ⁸⁶Rb⁺ efflux.

  • Measurement: Collect the supernatant and measure the amount of ⁸⁶Rb⁺ released using a scintillation counter.

  • Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux at each compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

Visualizations

experimental_workflow cluster_invitro In Vitro Off-Target Profiling cluster_invivo In Vivo Safety Assessment primary_screen Primary Screen (e.g., Radioligand Binding Assays) functional_assay Functional Assays (e.g., Ca²⁺ flux, Electrophysiology) primary_screen->functional_assay Confirm Hits selectivity_panel Broad Selectivity Panel (Receptors, Ion Channels, Enzymes) functional_assay->selectivity_panel Characterize Lead Compounds rodent_model Rodent Models (Behavioral, Physiological Readouts) selectivity_panel->rodent_model telemetry Telemetry (Cardiovascular, Respiratory Monitoring) rodent_model->telemetry Detailed Physiological Assessment toxicology Toxicology Studies (Histopathology, Blood Chemistry) telemetry->toxicology Investigate Adverse Findings end Comprehensive Off-Target Profile toxicology->end start This compound start->primary_screen

Caption: Workflow for assessing potential off-target effects.

signaling_pathway ICA27243 This compound KCNQ23 KCNQ2/Q3 Channel ICA27243->KCNQ23 Activates Off_Target Potential Off-Targets (e.g., Other Ion Channels, Receptors) ICA27243->Off_Target Potential Interaction K_efflux ↑ K⁺ Efflux KCNQ23->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Neuronal_Excitability ↓ Neuronal Excitability Hyperpolarization->Neuronal_Excitability Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect Adverse_Effects Potential Adverse Effects Off_Target->Adverse_Effects

Caption: On-target and potential off-target signaling of this compound.

References

Technical Support Center: ICA-27243 Experiments in Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ICA-27243 in brain slice electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are the primary molecular correlate of the neuronal M-current, which plays a crucial role in regulating neuronal excitability. By activating KCNQ2/Q3 channels, this compound causes a hyperpolarizing shift in the voltage-dependence of channel activation, leading to a decrease in neuronal firing and providing a powerful brake on neuronal excitability.[1][3]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for KCNQ2/Q3 heteromers. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels and has been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[1][2][3]

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO and ethanol.[4][5] For a stock solution, dissolve this compound in fresh, high-quality DMSO to a concentration of 10-50 mM. It is important to note that moisture-absorbing DMSO can reduce the solubility of the compound.[4] Store stock solutions at -20°C or -80°C for long-term stability.[1]

Q4: What is the recommended working concentration of this compound in brain slice experiments?

The effective concentration of this compound in brain slice preparations can be higher than in cultured cells due to issues with drug penetration in the thicker tissue.[6] A common starting concentration for brain slice experiments is between 1-10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Troubleshooting Guide

Problem 1: No observable effect of this compound on neuronal activity.

  • Is the drug reaching the target neurons?

    • Concentration: The effective concentration in a brain slice can be significantly lower than the concentration in the perfusion solution due to limited diffusion.[6] Consider increasing the concentration of this compound in your artificial cerebrospinal fluid (aCSF).

    • Perfusion time: Ensure adequate time for the drug to perfuse into the slice and reach a steady-state concentration. A perfusion time of at least 10-15 minutes is recommended.

    • Slice health: A healthy brain slice is crucial for observing drug effects. Poor slice viability can lead to unresponsive neurons. Ensure your slicing and incubation procedures are optimized to maintain slice health.[7]

  • Is the stock solution properly prepared and stored?

    • Solubility: this compound is practically insoluble in water.[4] Ensure it is fully dissolved in a suitable solvent like DMSO before diluting into your aCSF.

    • Storage: Improper storage of the stock solution can lead to degradation of the compound. Stock solutions should be stored at -20°C or -80°C.[1]

  • Are the target channels (KCNQ2/Q3) expressed and functional in your neurons of interest?

    • Cell type: The expression levels of KCNQ2/Q3 channels can vary between different neuronal populations. Confirm that the neurons you are recording from are known to express these channels.

Problem 2: Inconsistent or variable effects of this compound between experiments.

  • Is the final concentration of this compound in the aCSF consistent?

    • Precipitation: Due to its low aqueous solubility, this compound may precipitate out of the aCSF, especially at higher concentrations or if the stock solution is not properly mixed. Visually inspect your aCSF for any signs of precipitation. Consider making fresh dilutions for each experiment.

    • Adsorption: Hydrophobic compounds can adsorb to the tubing of your perfusion system. This can lead to a lower effective concentration reaching the slice.

  • Is the health of the brain slices consistent across experiments?

    • Slicing procedure: Minor variations in the slicing procedure can significantly impact slice health. Strive for consistency in all steps of the slice preparation.[7]

    • Incubation time: Ensure a consistent recovery period for the slices after cutting and before starting the recordings.

Problem 3: Observing unexpected changes in neuronal activity.

  • Could there be off-target effects?

    • While this compound is highly selective for KCNQ2/Q3 channels, it's important to consider the possibility of off-target effects, especially at higher concentrations.[3] Review the literature for any known off-target activities that might be relevant to your experimental observations.

  • Are you observing artifacts in your recordings?

    • Electrical artifacts: Changes in the perfusion system when applying the drug can sometimes introduce electrical artifacts. Ensure your recording setup is properly grounded.

    • Mechanical artifacts: If using a local application system (puffing), mechanical stimulation of the neuron can cause responses that are not related to the drug's pharmacological action.[8]

Quantitative Data Summary

ParameterValueCell Type/AssayReference
EC50 (KCNQ2/Q3) 0.38 µMNot specified[1][2]
EC50 (86Rb+ efflux) 0.2 µMCHO cells expressing KCNQ2/Q3[1][3]
EC50 (whole-cell currents) 0.4 µMCHO cells expressing KCNQ2/Q3[1][3]
V1/2 shift at 10 µM -19 mVCHO cells expressing KCNQ2/Q3[1][3]
In vivo ED50 (anticonvulsant activity) 8.4 mg/kgMouse maximal electroshock model[2][3]

Experimental Protocols

Detailed Methodology for Brain Slice Electrophysiology with this compound

This protocol provides a general framework. Specific parameters may need to be optimized for your particular experimental setup and neuronal population of interest.

1. Preparation of Solutions

  • Slicing Solution (NMDG-based, protective): Prepare a solution containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. The pH should be adjusted to 7.3-7.4 with hydrochloric acid. This solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and kept ice-cold.

  • Artificial Cerebrospinal Fluid (aCSF): Prepare a solution containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 2 MgSO4. Continuously bubble with carbogen (B8564812) for at least 30 minutes before use and maintain at room temperature or the desired recording temperature.

  • Intracellular Solution (for whole-cell patch-clamp): A typical potassium-based internal solution contains (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Brain Slice Preparation

  • Anesthetize the animal according to your institution's approved protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated NMDG slicing solution.

  • Rapidly dissect the brain and place it in the ice-cold NMDG slicing solution.

  • Mount the brain on a vibratome and cut slices of the desired thickness (typically 300-400 µm).

  • Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

3. Electrophysiological Recording

  • Transfer a single slice to the recording chamber of the microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.

  • Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Establish a giga-ohm seal and obtain a whole-cell patch-clamp configuration.

  • Record baseline neuronal activity (e.g., resting membrane potential, firing frequency in response to current injections).

  • Prepare the final working concentration of this compound by diluting the DMSO stock solution into the aCSF immediately before use. Ensure the final DMSO concentration is low (typically ≤ 0.1%).

  • Switch the perfusion to the aCSF containing this compound.

  • Record the changes in neuronal activity.

  • To confirm the effect is mediated by KCNQ channels, you can co-apply a KCNQ channel blocker like XE991 (10 µM).

Visualizations

signaling_pathway ICA_27243 This compound KCNQ2_Q3 KCNQ2/Q3 Channel (Kv7.2/Kv7.3) ICA_27243->KCNQ2_Q3 Activates K_efflux Increased K+ Efflux KCNQ2_Q3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Signaling pathway of this compound action.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solutions Prepare Solutions (aCSF, Internal, Drug Stocks) Slicing Brain Slicing Solutions->Slicing Recovery Slice Recovery Slicing->Recovery Recording Establish Whole-Cell Recording Recovery->Recording Baseline Record Baseline Activity Recording->Baseline Drug_App Bath Apply This compound Baseline->Drug_App Record_Effect Record Drug Effect Drug_App->Record_Effect Washout Washout (Optional) Record_Effect->Washout Data_Analysis Data Analysis Washout->Data_Analysis

Caption: Experimental workflow for brain slice electrophysiology.

troubleshooting_tree Start No effect of This compound observed Check_Drug Is the drug solution correct? Start->Check_Drug Check_Slice Is the brain slice healthy? Start->Check_Slice Check_Target Is the target present? Start->Check_Target Solubility Check for precipitation. Prepare fresh solution. Check_Drug->Solubility Yes Concentration Increase drug concentration. Check_Drug->Concentration No Viability Optimize slicing and recovery protocol. Check_Slice->Viability Expression Confirm KCNQ2/Q3 expression in target neurons. Check_Target->Expression

Caption: Troubleshooting decision tree for this compound experiments.

References

Avoiding precipitation of ICA-27243 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ICA-27243. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in aqueous solutions, with a focus on preventing precipitation to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1] These channels are responsible for the neuronal M-current, which plays a critical role in regulating neuronal excitability.[2][3][4] By activating these channels, this compound causes a hyperpolarizing shift in the cell membrane potential, which can suppress neuronal hyperexcitability.[1][5] This makes it a valuable tool for research in areas such as epilepsy and other neurological disorders.[1]

Q2: I've observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer/cell culture medium. Why is this happening?

This is a common issue for hydrophobic compounds like this compound. The phenomenon, often called "crashing out," occurs because this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water.[6][7] When a concentrated DMSO stock is rapidly diluted into an aqueous solution, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to the formation of a precipitate.[8][9]

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based assay?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% is tolerated by most cell lines, but it is highly recommended to keep it at or below 0.1% to minimize any off-target effects.[1][10][11][12] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.[9]

Q4: How should I store my stock solution of this compound?

Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[5]

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid dilution of a concentrated DMSO stock into aqueous media.1. Use a stepwise dilution method: Instead of a single large dilution, perform one or more intermediate dilution steps in your aqueous buffer or media. 2. Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing or swirling.[8][9]
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Determine the Maximum Soluble Concentration: Perform a solubility test in your specific buffer or media to find the highest concentration that remains in solution (see Experimental Protocols section). 2. Lower the Final Concentration: If possible, adjust your experimental design to use a lower final concentration of this compound.
Precipitation Over Time in Incubator Temperature and pH Shifts: Changes in temperature and pH (due to CO2 in the incubator) can decrease the solubility of the compound over time.[12]1. Pre-equilibrate Media: Always use media that has been pre-warmed to 37°C and equilibrated in the incubator.[8][9] 2. Ensure Proper Buffering: Use a medium that is appropriately buffered for the CO2 concentration of your incubator.
Interaction with Media Components: The compound may be interacting with proteins or salts in the media, leading to precipitation.[12]1. Test in Simpler Buffers: Determine the solubility in a simple buffered saline solution (e.g., PBS) first to see if media components are the issue. 2. Consider Serum-Free Media: If working with cell cultures, test whether the presence of serum contributes to the precipitation.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent used. Below is a summary of available solubility data.

SolventConcentrationNotes
DMSO (Dimethyl Sulfoxide) ≥ 54 mg/mL (201.0 mM)[6][7]High solubility. Recommended for preparing stock solutions. Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[6][7]
≥ 2.08 mg/mL (7.74 mM) in 10% DMSO/90% Corn OilThis is a formulation used for in vivo studies and indicates that a certain amount can be kept in solution with a co-solvent.[5]
Aqueous Solutions (e.g., Buffers, Cell Culture Media) Insoluble[6][7]Direct dissolution in aqueous solutions is not feasible. A solvent-exchange method from a DMSO stock is required. The final achievable concentration without precipitation will be significantly lower and should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock

This protocol describes a stepwise dilution method to minimize precipitation when preparing aqueous working solutions of this compound for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[5]

  • Pre-warm Aqueous Solution:

    • Pre-warm your sterile aqueous buffer or cell culture medium to 37°C.[8][9] This is critical as solubility often decreases at lower temperatures.

  • Perform Intermediate Dilution (Optional but Recommended):

    • If your final desired concentration is low (e.g., in the µM range), it is best to perform an intermediate dilution in DMSO first. For example, dilute your 10 mM stock to 1 mM in DMSO.

  • Prepare the Final Working Solution:

    • While gently vortexing or swirling the pre-warmed aqueous solution, add the required volume of the this compound DMSO stock drop-by-drop.[8][9]

    • For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of the aqueous solution (final DMSO concentration will be 0.1%).

  • Final Inspection:

    • After preparation, visually inspect the solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, consider lowering the final concentration.

    • Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation over time.

Protocol 2: Determining the Maximum Soluble Concentration in a Specific Aqueous Medium

This protocol allows you to determine the upper concentration limit of this compound in your specific experimental buffer or medium.

Materials:

  • High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

  • Your specific aqueous buffer or cell culture medium, pre-warmed to 37°C

  • 96-well plate (clear, flat-bottom) or microcentrifuge tubes

  • Plate reader or microscope

Procedure:

  • Prepare Serial Dilutions:

    • In the wells of a 96-well plate or in separate tubes, prepare a serial dilution of your this compound DMSO stock.

  • Dilute into Aqueous Medium:

    • Add a fixed volume of your pre-warmed aqueous medium to each well/tube.

    • Transfer a small, fixed volume of each DMSO stock dilution into the corresponding well/tube of aqueous medium, ensuring the final DMSO concentration is consistent and at a non-toxic level (e.g., 0.1%). Mix gently.

  • Incubate and Observe:

    • Incubate the plate/tubes under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your assay.

  • Assess Precipitation:

    • Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each well/tube for any signs of cloudiness, haziness, or visible precipitate.[12]

    • Microscopic Examination: A more sensitive method is to examine a small drop of the solution under a microscope to look for micro-precipitates.

    • Quantitative Assessment: Measure the absorbance of the wells at a high wavelength (e.g., 600-650 nm). An increase in absorbance compared to a vehicle-only control indicates the presence of a precipitate.[8]

  • Determine Maximum Soluble Concentration:

    • The highest concentration of this compound that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific conditions.

Visualizations

experimental_workflow Workflow for Preparing Aqueous Solutions of this compound cluster_prep Preparation cluster_dilution Dilution cluster_verification Verification & Use cluster_troubleshooting Troubleshooting stock Prepare High-Concentration Stock in 100% DMSO (e.g., 10 mM) intermediate Perform Intermediate Dilution in DMSO (Optional) stock->intermediate if needed final Add DMSO Stock to Warmed Aqueous Medium Dropwise while Mixing stock->final warm Pre-warm Aqueous Medium to 37°C warm->final intermediate->final inspect Visually Inspect for Precipitation final->inspect use Use Freshly Prepared Solution Immediately inspect->use Solution is Clear precipitate Precipitation Observed inspect->precipitate Precipitate Forms determine_sol Determine Max Soluble Concentration precipitate->determine_sol lower_conc Lower Final Working Concentration determine_sol->lower_conc signaling_pathway Mechanism of Action of this compound cluster_channel KCNQ2/Q3 Channel cluster_effect Cellular Effect ICA27243 This compound KCNQ2_Q3 KCNQ2/Q3 (Kv7.2/Kv7.3) ICA27243->KCNQ2_Q3 Activates M_current M-Current KCNQ2_Q3->M_current Underlies K_efflux Increased K+ Efflux KCNQ2_Q3->K_efflux Leads to hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability

References

Interpreting unexpected results with ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ICA-27243. Our goal is to help you interpret unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] By activating these channels, it increases the M-current, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. This mechanism is responsible for its anticonvulsant effects.[1][2] Unlike some other KCNQ channel openers, this compound binds to a novel site within the S1-S4 voltage-sensor domain of the channel.[3]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for KCNQ2/Q3 channels. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2] This selectivity is attributed to greater sequence diversity in its binding pocket among different KCNQ family members.[3] It has also been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[2]

Q3: How does this compound differ from other KCNQ openers like retigabine (B32265)?

While both this compound and retigabine are KCNQ channel openers, they have distinct properties. Retigabine is a non-selective KCNQ2-5/3 activator, whereas this compound is selective for KCNQ2/3.[4] Their binding sites also differ; retigabine binds to the pore domain (S5-S6), while this compound binds to the voltage-sensor domain (S1-S4).[3] Furthermore, on the KCNQ2 subtype, this compound induces a voltage-independent current, in contrast to retigabine's voltage-dependent action.[5]

Troubleshooting Guide

This guide addresses common unexpected results you might encounter during your experiments with this compound.

Issue 1: No observable effect or a weaker-than-expected effect of this compound.

  • Potential Cause 1: Improper Compound Preparation.

    • Troubleshooting: this compound is soluble in DMSO.[1][6][7] For in vivo studies, a common vehicle is a suspension in carboxymethylcellulose sodium (CMC-NA).[6] Ensure you are using fresh, anhydrous DMSO, as the compound's solubility can be affected by moisture.[6] For in vivo preparations, ensure a homogenous suspension.

  • Potential Cause 2: Incorrect Cell Line or Model.

    • Troubleshooting: The effect of this compound is dependent on the expression of KCNQ2 and KCNQ3 subunits. Verify that your chosen cell line or animal model expresses these subunits at sufficient levels. A lack of effect may be expected in systems that predominantly express other KCNQ subtypes like KCNQ4 or KCNQ5.

  • Potential Cause 3: Compound Degradation.

    • Troubleshooting: Store the powdered compound at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be stored at -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles.

Issue 2: Variability in results between experiments.

  • Potential Cause 1: Inconsistent Vehicle Effects.

    • Troubleshooting: Always include a vehicle-only control group in your experiments. The concentration of DMSO should be kept consistent across all treatment groups and should be at a level that does not produce non-specific effects.

  • Potential Cause 2: Differences in Experimental Conditions.

    • Troubleshooting: Factors such as temperature, pH, and incubation times can influence the activity of this compound. Maintain consistent experimental parameters to ensure reproducibility.

Issue 3: Unexpected excitatory or off-target effects.

  • Potential Cause 1: High Compound Concentration.

    • Troubleshooting: While this compound is highly selective, very high concentrations may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific model.

  • Potential Cause 2: Interaction with Other Experimental Compounds.

    • Troubleshooting: If you are co-administering this compound with other drugs, consider the possibility of unforeseen interactions. Run appropriate controls with each compound individually and in combination. While this compound is reported to be selective, other KCNQ modulators like retigabine have shown off-target effects on channels such as Kv2.1.[8]

Data Presentation

Table 1: In Vitro Efficacy of this compound

AssayCell Line/SystemEC50Reference
86Rb+ EffluxCHO cells expressing KCNQ2/Q30.2 µM[1][2]
Whole-Cell CurrentsCHO cells expressing KCNQ2/Q30.4 µM[1][2]
Membrane Potential HyperpolarizationSH-SY5Y neuroblastoma cells-[1][2]

Table 2: In Vivo Efficacy of this compound in Rodent Seizure Models

ModelSpeciesRoute of AdministrationED50Reference
Maximal Electroshock (MES)MouseOral8.4 mg/kg[1]
Maximal Electroshock (MES)MouseOral8.6 mg/kg[9]
Maximal Electroshock (MES)RatOral1.5 mg/kg[9]
Pentylenetetrazole (PTZ)MouseOral3.9 mg/kg[9]
Pentylenetetrazole (PTZ)RatOral2.2 mg/kg[9]

Experimental Protocols

Protocol 1: Whole-Cell Electrophysiology in CHO Cells Expressing KCNQ2/Q3

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing KCNQ2 and KCNQ3 channels in appropriate media.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Internal): Prepare a solution containing (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg, adjusted to pH 7.3 with KOH.

  • External Solution: Prepare a solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

  • Recording:

    • Obtain whole-cell recordings in voltage-clamp mode.

    • Hold the cells at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps to elicit KCNQ2/Q3 currents.

    • Establish a stable baseline current before applying this compound.

    • Perfuse the cells with the external solution containing the desired concentration of this compound and record the changes in current amplitude.

  • Data Analysis: Measure the peak outward current at each voltage step before and after drug application. Calculate the percentage increase in current to determine the effect of this compound.

Protocol 2: Mouse Maximal Electroshock (MES) Seizure Model

  • Animals: Use male CD-1 mice.

  • Drug Preparation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Administration: Administer this compound or vehicle orally (p.o.) at the desired doses.

  • Seizure Induction:

    • At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the ED50 value.

Visualizations

Signaling_Pathway ICA_27243 This compound KCNQ2_Q3 KCNQ2/Q3 Channel (Voltage-Sensor Domain) ICA_27243->KCNQ2_Q3 Binds and Activates M_Current Increased M-Current (K+ Efflux) KCNQ2_Q3->M_Current Enhances Hyperpolarization Membrane Hyperpolarization M_Current->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anticonvulsant_Effect Anticonvulsant Effect Decreased_Excitability->Anticonvulsant_Effect

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Prep Verify Compound Preparation and Storage Start->Check_Prep Check_Model Confirm KCNQ2/Q3 Expression in Experimental Model Check_Prep->Check_Model Preparation OK Resolution Potential Resolution Check_Prep->Resolution Issue Found Check_Dose Perform Dose-Response Curve Check_Model->Check_Dose Model Appropriate Check_Model->Resolution Issue Found Check_Controls Review Experimental Controls (Vehicle, etc.) Check_Dose->Check_Controls Dose Optimized Check_Dose->Resolution Issue Found Consult_Literature Consult Literature for Similar Findings Check_Controls->Consult_Literature Controls Valid Check_Controls->Resolution Issue Found Consult_Literature->Resolution

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow cluster_in_vitro In Vitro (Electrophysiology) cluster_in_vivo In Vivo (Mouse Seizure Model) Cell_Culture Culture KCNQ2/Q3 Expressing Cells Patch_Clamp Perform Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Apply_ICA Apply this compound Baseline->Apply_ICA Record_Effect Record Change in Current Apply_ICA->Record_Effect Analyze_Data_invitro Analyze Data Record_Effect->Analyze_Data_invitro Animal_Prep Prepare Animals Administer_Drug Administer this compound or Vehicle (p.o.) Animal_Prep->Administer_Drug Induce_Seizure Induce Seizure (MES) Administer_Drug->Induce_Seizure Observe Observe for Tonic Hindlimb Extension Induce_Seizure->Observe Analyze_Data_invivo Analyze Protection Rate Observe->Analyze_Data_invivo

Caption: General experimental workflows for this compound.

References

Quality control and purity assessment of ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ICA-27243.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective and potent opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2][3] These channels are responsible for the neuronal M-current, which plays a crucial role in regulating neuronal excitability.[2][3] By activating KCNQ2/Q3 channels, this compound causes a hyperpolarizing shift in the cell membrane potential, making neurons less likely to fire.[3] This mechanism of action gives it anticonvulsant and antiepileptic properties.[1][3]

Q2: What is the purity of commercially available this compound?

Commercially available this compound is typically offered at a high purity. Purity levels are generally reported to be 99.27% or higher, as confirmed by methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[4]

Q3: How should I store this compound?

Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are as follows:

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years[4][5]
Stock Solution (in solvent) -80°CUp to 2 years[1][6]
-20°CUp to 1 year[1][6]

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.

Q4: How do I dissolve this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] For in vivo experiments, a common solvent system is a mixture of DMSO and corn oil.[6] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] It is recommended to use fresh DMSO, as moisture absorption can reduce solubility.[4] For in vivo studies, it is best to prepare the working solution fresh on the day of the experiment.[1]

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect of this compound in my in vitro assay.

  • Question: Did you verify the purity and integrity of your this compound compound?

    • Answer: It is advisable to perform quality control checks upon receiving a new batch of the compound. Refer to the "Experimental Protocols" section for details on how to perform HPLC and LC-MS analysis.

  • Question: Is your stock solution prepared and stored correctly?

    • Answer: Improper storage can lead to degradation of the compound. Ensure that stock solutions are stored at -80°C or -20°C in tightly sealed vials.[1][6] Avoid repeated freeze-thaw cycles by preparing aliquots.[4]

  • Question: Are you using the correct concentration range?

    • Answer: The effective concentration of this compound can vary depending on the cell type and assay. The reported EC50 for KCNQ2/Q3 channels is approximately 0.38 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Question: Is your cell line expressing the target KCNQ2/Q3 channels?

    • Answer: this compound is a selective activator of KCNQ2/Q3 channels.[2][3] Its effects will be minimal in cells that do not express these channels. Confirm the expression of KCNQ2 and KCNQ3 subunits in your cell line using techniques like RT-PCR or Western blotting.

Problem 2: I am observing inconsistent results between experiments.

  • Question: Are you preparing fresh working solutions for each experiment?

    • Answer: For cell-based assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure consistency. For in vivo experiments, working solutions should be prepared fresh daily.[1]

  • Question: Is the solvent concentration consistent across experiments and not exceeding toxic levels?

    • Answer: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls.

Problem 3: The compound is precipitating out of solution during my experiment.

  • Question: What solvent are you using and at what concentration?

    • Answer: While this compound is soluble in DMSO, its solubility in aqueous media is limited. If you are diluting a DMSO stock solution into an aqueous buffer, ensure the final concentration of this compound does not exceed its solubility limit in the final solution. Using a carrier protein like bovine serum albumin (BSA) in the buffer can sometimes help to maintain solubility.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of an this compound sample.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 50 µg/mL in the mobile phase.

    • Inject 10 µL of the diluted sample onto the column.

    • Analyze the resulting chromatogram. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is to confirm the identity of this compound by verifying its molecular weight.

  • Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Procedure:

    • Prepare the sample as described for HPLC analysis.

    • Inject the sample into the LC-MS system.

    • The expected molecular weight of this compound is 268.65 g/mol . Look for the [M+H]+ ion at approximately m/z 269.65.

Visualizations

cluster_Troubleshooting Troubleshooting Workflow: Inconsistent Results Start Inconsistent Results Observed Prep_Fresh Prepare Fresh Working Solutions? Start->Prep_Fresh Solvent_Consistent Solvent Concentration Consistent? Prep_Fresh->Solvent_Consistent Yes Resolved Issue Resolved Prep_Fresh->Resolved No, now consistent Check_Storage Review Storage Protocol Solvent_Consistent->Check_Storage Yes Solvent_Consistent->Resolved No, now consistent Perform_QC Perform Quality Control (HPLC/LC-MS) Check_Storage->Perform_QC Protocol Followed Check_Storage->Resolved Protocol Not Followed, now corrected Perform_QC->Resolved Purity Confirmed

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_QC Quality Control and Purity Assessment Workflow Start Receive this compound Visual_Inspection Visual Inspection (Color, Form) Start->Visual_Inspection Solubility_Test Solubility Test (e.g., in DMSO) Visual_Inspection->Solubility_Test HPLC HPLC Analysis (Purity Check) Solubility_Test->HPLC LCMS LC-MS Analysis (Identity Confirmation) HPLC->LCMS Pass Pass LCMS->Pass Purity & MW Confirmed Fail Fail LCMS->Fail Discrepancy Found Contact_Supplier Contact Supplier Fail->Contact_Supplier

Caption: Workflow for quality control and purity assessment of this compound.

cluster_SignalPath This compound Signaling Pathway ICA This compound KCNQ2_Q3 KCNQ2/Q3 Channel ICA->KCNQ2_Q3 Binds to Voltage-Sensor Domain K_Efflux K+ Efflux KCNQ2_Q3->K_Efflux Opens Channel Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Simplified signaling pathway of this compound.

References

Minimizing variability in ICA-27243 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental outcomes with ICA-27243.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability. By activating KCNQ2/Q3 channels, this compound causes a hyperpolarizing shift in the cell membrane potential, which dampens neuronal firing and underlies its anticonvulsant and antiepileptic effects.[1][3]

Q2: What is the binding site of this compound on the KCNQ2/Q3 channel?

A2: Unlike some other KCNQ channel openers that bind to the pore domain, this compound interacts with a novel site within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[4] This distinct binding site contributes to its selectivity profile.[4][5]

Q3: How selective is this compound for KCNQ2/Q3 channels over other KCNQ subtypes?

A3: this compound exhibits significant selectivity for KCNQ2/Q3 heteromers. It is considerably less effective at activating KCNQ4 and KCNQ3/Q5 channels.[1][2][6] One study reported an EC50 value for KCNQ4 that was more than 35 times higher than for KCNQ2/Q3 in a rubidium efflux assay.[3][7]

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C, but it is advisable to prepare fresh working solutions for experiments to avoid potential degradation and precipitation.

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be selective over a range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels, at concentrations effective at KCNQ2/Q3 channels.[1] However, as with any pharmacological agent, it is crucial to include appropriate controls to rule out potential off-target effects in your specific experimental system.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineTargetEC50 (µM)Reference
⁸⁶Rb⁺ EffluxCHOKCNQ2/Q30.20[1][3]
Whole-Cell ElectrophysiologyCHOKCNQ2/Q30.4[1][3]
⁸⁶Rb⁺ EffluxCHOKCNQ47.1[3][7]
Membrane Potential AssaySH-SY5YEndogenous KCNQ channelsNot specified[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelSeizure ModelED50 (mg/kg, p.o.)Reference
MouseMaximal Electroshock8.4[1]
MouseMaximal Electroshock8.6[8][9]
RatMaximal Electroshock1.5[9]
MousePentylenetetrazole (PTZ)3.9[8]
RatPentylenetetrazole (PTZ)2.2[9]

Mandatory Visualizations

Signaling_Pathway cluster_cell Neuron This compound This compound KCNQ2/Q3 Channel KCNQ2/Q3 Channel This compound->KCNQ2/Q3 Channel Binds to Voltage-Sensor Domain K_efflux K+ Efflux KCNQ2/Q3 Channel->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of this compound in a neuron.

Experimental_Workflow cluster_troubleshooting Troubleshooting Experimental Variability Inconsistent_Results Inconsistent Results with This compound Check_Compound Check Compound Preparation & Storage Inconsistent_Results->Check_Compound Check_Cells Verify Cell Line (KCNQ2/Q3 expression) Inconsistent_Results->Check_Cells Check_Assay Review Assay Protocol & Execution Inconsistent_Results->Check_Assay Fresh_Solution Prepare Fresh Working Solution Check_Compound->Fresh_Solution Confirm_Expression Confirm KCNQ2/Q3 Expression (e.g., qPCR) Check_Cells->Confirm_Expression Optimize_Protocol Optimize Assay Parameters Check_Assay->Optimize_Protocol

Caption: Logical workflow for troubleshooting this compound experiments.

Troubleshooting Guides

Issue 1: High Variability in Electrophysiology Recordings

Q: My whole-cell patch-clamp recordings show significant variability in the response to this compound. What are the potential causes and solutions?

A: Variability in patch-clamp recordings can arise from several factors:

  • Cell Health and Passage Number:

    • Cause: Unhealthy cells or cells at a high passage number can exhibit altered ion channel expression and function.

    • Solution: Use cells at a low, consistent passage number and ensure optimal culture conditions. Discard any cells that appear unhealthy.

  • Seal Resistance:

    • Cause: A poor gigaohm seal leads to a noisy baseline and inaccurate current measurements.

    • Solution: Ensure the pipette tip is clean and appropriately fire-polished. Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Series Resistance:

    • Cause: High series resistance can lead to voltage-clamp errors, particularly with large currents.

    • Solution: Use low-resistance pipettes (3-5 MΩ) and monitor series resistance throughout the experiment. Compensate for series resistance using the amplifier's circuitry. If it changes significantly, the recording may need to be discarded.

  • KCNQ2/Q3 Expression Levels:

    • Cause: Heterogeneity in the expression of KCNQ2 and KCNQ3 subunits within a cell population can lead to variable responses.

    • Solution: If using a transient transfection system, optimize transfection efficiency. For stable cell lines, periodically verify the expression levels of KCNQ2 and KCNQ3 using techniques like qPCR or Western blotting.

  • Compound Precipitation:

    • Cause: this compound has limited aqueous solubility and can precipitate out of solution, especially at higher concentrations or in certain buffers.

    • Solution: Prepare fresh working solutions of this compound from a DMSO stock for each experiment. Visually inspect the solution for any signs of precipitation. Consider the final DMSO concentration in your experimental buffer and keep it low (typically <0.1%).

Issue 2: Inconsistent Results in Rubidium Efflux Assays

Q: I am observing a high degree of well-to-well variability in my non-radioactive rubidium efflux assay. How can I improve the consistency?

A: High variability in rubidium efflux assays can often be traced back to the following:

  • Inconsistent Cell Seeding:

    • Cause: Uneven cell density across the wells of the plate will lead to variable amounts of rubidium uptake and efflux.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.

  • Incomplete Cell Lysis:

    • Cause: If cells are not completely lysed, the measurement of intracellular rubidium will be inaccurate, leading to errors in the calculated efflux.

    • Solution: Ensure the lysis buffer is added to all wells for a sufficient amount of time and with adequate mixing to achieve complete cell lysis.

  • Washing Steps:

    • Cause: Inadequate or inconsistent washing after the rubidium loading step can leave behind extracellular rubidium, leading to a high background signal.

    • Solution: Perform multiple, consistent washes with a buffer that does not contain rubidium.

  • Time-Dependent Effects:

    • Cause: The kinetics of rubidium efflux can be rapid. Variations in the timing of compound addition, stimulation, and sample collection can introduce significant variability.

    • Solution: Use an automated liquid handling system if available. If performing the assay manually, work with a consistent and efficient workflow to minimize timing differences between wells.

Experimental Protocols

Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Plate CHO cells stably expressing KCNQ2/Q3 channels onto glass coverslips 24-48 hours before the experiment.

    • Use a low-density plating to ensure easy access to individual cells.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell configuration with a gigaohm seal (>1 GΩ).

    • Hold the cell at -80 mV.

    • Apply a voltage step protocol to elicit KCNQ2/Q3 currents (e.g., depolarizing steps from -80 mV to +40 mV in 10 mV increments).

    • Establish a stable baseline current before applying this compound.

    • Perfuse the cell with the external solution containing the desired concentration of this compound. The final DMSO concentration should be kept below 0.1%.

Detailed Methodology: Non-Radioactive Rubidium Efflux Assay
  • Cell Seeding:

    • Seed CHO cells stably expressing KCNQ2/Q3 channels into a 96-well plate and grow to confluence.

  • Rubidium Loading:

    • Aspirate the culture medium and wash the cells twice with a loading buffer (e.g., a physiological salt solution with KCl replaced by RbCl).

    • Incubate the cells in the loading buffer containing RbCl for 2-4 hours at 37°C.

  • Compound Incubation and Stimulation:

    • Wash the cells three times with a pre-stimulation buffer to remove extracellular rubidium.

    • Add the pre-stimulation buffer containing different concentrations of this compound to the wells and incubate for a defined period (e.g., 10-15 minutes).

    • To initiate efflux, add a high-potassium stimulation buffer (e.g., containing 50 mM KCl) to all wells.

  • Sample Collection and Analysis:

    • After a short incubation period (e.g., 5-10 minutes), carefully collect the supernatant from each well. This contains the effluxed rubidium.

    • Lyse the remaining cells in the wells with a lysis buffer (e.g., containing a detergent like Triton X-100). This contains the intracellular rubidium.

    • Determine the rubidium concentration in both the supernatant and the cell lysate using an atomic absorption spectrometer.

    • Calculate the percentage of rubidium efflux for each well.

References

Common artifacts in electrophysiological recordings with ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ICA-27243

Welcome to the technical support center for this compound, your solution for advanced artifact removal in electrophysiological recordings. This guide provides troubleshooting information and answers to frequently asked questions to help you achieve the cleanest data possible.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is a powerful software tool that utilizes Independent Component Analysis (ICA) to identify and remove a wide variety of artifacts from electroencephalography (EEG) and magnetoencephalography (MEG) data.[1] ICA is a signal processing technique that separates a multichannel signal into its independent source signals.[2][3] In the context of electrophysiology, it assumes that the recorded data is a linear mixture of underlying brain and non-brain (artifactual) signals.[1] this compound decomposes your recordings into Independent Components (ICs), allowing you to isolate and remove components corresponding to artifacts like eye blinks, muscle activity, and line noise, before reconstructing the cleaned neural data.[1][3]

Q2: What are the most common artifacts I can remove with this compound?

A: Electrophysiological recordings are susceptible to contamination from both physiological and technical sources.[4][5] this compound is effective at removing many of these, including:

  • Ocular Artifacts: Eye blinks and eye movements (EOG) that create large, low-frequency signals, particularly in frontal electrodes.[6][7][8]

  • Myogenic (Muscle) Artifacts: High-frequency activity from muscle contractions, such as jaw clenching or neck tension (EMG).[8][9]

  • Cardiac Artifacts: Pulse-related artifacts (ECG) caused by the pulsation of scalp arteries.[6][9]

  • Line Noise: Environmental noise from electrical equipment, typically at 50 or 60 Hz.[1]

Q3: How do I distinguish between a neural component and an artifactual component?

A: Classifying ICs is a critical step that requires examining three key pieces of information for each component: its scalp topography , its time course , and its power spectral density .[10] An expert typically labels each component as either neural or artifactual based on its characteristics.[6] For instance, a strong activation focused at the front of the head is often indicative of an eye blink.[6]

Troubleshooting Guides

Problem 1: this compound is not effectively separating my artifacts.
  • Possible Cause 1: Insufficient Data Quality or Quantity.

    • Solution: ICA performance improves with more data. Ensure you have a sufficiently long recording (several minutes is often recommended) for the algorithm to learn the statistical independence of the sources. The dataset should also be clean of major non-stereotyped artifacts before running ICA.[11]

  • Possible Cause 2: Data Rank Deficiency.

    • Solution: This can occur if data from some channels are noisy or if the number of channels exceeds the number of independent sources. Before running ICA, it's advisable to remove noisy channels and consider using Principal Component Analysis (PCA) to reduce the data's dimensionality to the number of effective sources.

  • Possible Cause 3: Aggressive Pre-processing.

    • Solution: Applying aggressive high-pass filters or automatically rejecting large portions of data before running ICA can sometimes hinder the algorithm's ability to identify stereotyped artifacts like blinks.[11] Try running this compound on data that has undergone minimal pre-processing beyond basic filtering.

Problem 2: I've removed the artifact components, but my data still looks noisy.
  • Possible Cause 1: Misclassification of Components.

    • Solution: It's possible that some artifactual components were incorrectly classified as neural and were therefore not removed. Re-examine the scalp topographies, time courses, and power spectra of all components. It may also be that neural components were misclassified as artifacts, leading to a loss of genuine brain signal.[4]

  • Possible Cause 2: Presence of Non-Stationary or Overlapping Artifacts.

    • Solution: ICA assumes that artifact sources are spatially stationary.[12] Sudden movements or electrode pops may not be well-separated by ICA. These types of non-stereotyped artifacts are often best handled by rejecting the affected data segments before running ICA.

  • Possible Cause 3: Incomplete Removal of Artifacts.

    • Solution: Some artifacts may be represented by more than one IC. Ensure that you have identified and removed all components related to a specific artifact source.

Data Presentation: Characteristics of Common Artifacts

The following table summarizes the typical characteristics of common physiological artifacts, which can aid in their identification when classifying Independent Components.

Artifact TypePrimary Location (Scalp Topography)Frequency RangeAmplitudeTypical Waveform
Eye Blinks (EOG) Strong frontal positivity< 4 Hz (Delta/Theta)High (> 100 µV)Sharp, stereotyped wave
Eye Movements (EOG) Frontal, with opposite polarity in hemispheres< 4 Hz (Delta/Theta)HighSlower, more rounded waves than blinks
Muscle Activity (EMG) Varies (e.g., temporal for jaw, posterior for neck)> 20 Hz (Beta/Gamma)High, can be persistentHigh-frequency, irregular noise
Cardiac (ECG) Often temporal, can be widespread~1-2 Hz (matches heart rate)Low to moderateRhythmic, sharp QRS-like complexes
Line Noise Widespread, can be uniform50 Hz or 60 HzVariesHighly regular sinusoidal wave

Experimental Protocols

Protocol 1: Standard Workflow for Artifact Removal using this compound

This protocol outlines the recommended steps for applying this compound to raw electrophysiological data.

  • Data Loading & Pre-processing:

    • Load your raw multi-channel EEG/MEG data into your analysis environment.

    • Apply a basic band-pass filter (e.g., 1-45 Hz) to remove slow drifts and high-frequency noise. A 50/60 Hz notch filter can also be applied to reduce power line interference.[7]

    • Visually inspect the data and remove any segments containing extreme, non-stereotyped artifacts (e.g., electrode pops, large movement artifacts).

  • Running this compound:

    • Launch the this compound tool.

    • Select the pre-processed dataset as input.

    • The algorithm will decompose the data into a set of Independent Components (ICs), equal to the number of channels.

  • Component Classification:

    • For each IC, visualize its scalp topography, time course, and power spectrum.

    • Based on the characteristics outlined in the "Data Presentation" table and the visualization diagrams below, classify each component as either "Neural" or "Artifact".

  • Artifact Removal and Data Reconstruction:

    • Select all components classified as "Artifact".

    • Use the "Remove Components" function in this compound. This will subtract the activity of the selected artifactual components from the original data.[3]

    • The output will be a new dataset containing the cleaned, artifact-reduced neural signals.

  • Validation:

    • Visually compare the original and the cleaned data to confirm the successful removal of artifacts. Pay close attention to channels that were most affected by the artifacts.

Visualizations

Workflow for Artifact Removal with this compound

G cluster_0 Data Preparation cluster_1 ICA Processing cluster_2 Data Reconstruction cluster_3 Validation raw_data Raw EEG/MEG Data preprocess Pre-processing (Filtering, Bad Segment Removal) raw_data->preprocess run_ica Run this compound (Decomposition) preprocess->run_ica classify_ic Classify Independent Components run_ica->classify_ic remove_artifacts Remove Artifact Components classify_ic->remove_artifacts clean_data Clean Neural Data remove_artifacts->clean_data validate Visual Inspection & Further Analysis clean_data->validate

Caption: A high-level workflow for electrophysiological data cleaning using this compound.

Decision Tree for IC Classification

G start Examine IC topo Focal Frontal Topography? start->topo freq_low Power Spectrum < 4 Hz? topo->freq_low Yes topo_other Biologically Plausible Scalp Map? topo->topo_other No is_blink Ocular Artifact freq_low->is_blink Yes freq_low->topo_other No freq_high Power Spectrum > 20 Hz? is_muscle Muscle Artifact freq_high->is_muscle Yes is_other_artifact Other Artifact (e.g., Line Noise) freq_high->is_other_artifact No topo_other->freq_high No is_neural Neural Component topo_other->is_neural Yes

Caption: A simplified decision-making process for classifying an Independent Component (IC).

References

Validation & Comparative

A Comparative Analysis of ICA-27243 and Retigabine: Efficacy as KCNQ Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurotherapeutics, the modulation of voltage-gated potassium channels, specifically the KCNQ (Kv7) family, has emerged as a promising strategy for the treatment of epilepsy and other neuronal hyperexcitability disorders. This guide provides a detailed comparison of two notable KCNQ channel openers: ICA-27243 and retigabine (B32265). While both compounds exert their anticonvulsant effects by enhancing potassium currents, they exhibit distinct pharmacological profiles, including differences in subtype selectivity and binding sites.

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and retigabine function by promoting the open state of KCNQ channels, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[1][2] This shared mechanism underlies their anticonvulsant properties. However, their interaction with the KCNQ channel complex differs significantly.

Retigabine , also known as ezogabine, is a positive allosteric modulator of KCNQ2, KCNQ3, KCNQ4, and KCNQ5 channels.[1][3] Its binding site is located within the pore-forming region of the channel, specifically involving a conserved tryptophan residue in the S5 segment.[4][5] This interaction shifts the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channel at resting membrane potentials.[5][6]

In contrast, This compound is a highly selective activator of the heteromeric KCNQ2/Q3 channel, which is the primary molecular correlate of the neuronal M-current.[2][4][7] It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[7][8] Notably, the binding site for this compound is distinct from that of retigabine and is located within the S1-S4 voltage-sensor domain of the KCNQ channel.[4] This unique binding site contributes to its subtype selectivity.[4]

cluster_Neuron Neuron cluster_Membrane Cell Membrane KCNQ KCNQ Channel (Closed State) KCNQ_open KCNQ Channel (Open State) KCNQ->KCNQ_open Channel Opening Hyperpolarization Membrane Hyperpolarization KCNQ_open->Hyperpolarization K+ Efflux ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability AnticonvulsantEffect Anticonvulsant Effect ReducedExcitability->AnticonvulsantEffect ICA27243 This compound ICA27243->KCNQ Binds to Voltage-Sensor Domain Retigabine Retigabine Retigabine->KCNQ Binds to Pore Domain

Mechanism of action for KCNQ channel openers.

In Vitro Efficacy: A Quantitative Comparison

The potency and selectivity of this compound and retigabine have been characterized in various in vitro assays. The following tables summarize key quantitative data from studies on recombinant channels expressed in cell lines.

CompoundTargetAssayEC50 (µM)Reference
This compound KCNQ2/Q3⁸⁶Rb⁺ Efflux0.2[2][7]
KCNQ2/Q3Whole-Cell Current0.4[2][7]
KCNQ4⁸⁶Rb⁺ Efflux7.1[9]
Retigabine KCNQ2/3Voltage Shift1.6[10]
KCNQ3Voltage Shift0.6[5][11]
KCNQ2Voltage Shift16.0[5]
KCNQ2/3 HeteromersEC50~1.4-1.6[11]
CompoundParameterKCNQ2/3KCNQ2KCNQ3KCNQ4Reference
This compound V₁/₂ Shift (at 10 µM)-19 mV---[2][7]
Retigabine V₁/₂ Shift (at 10 µM)~-30 mV~-24 mV~-43 mV~-14 mV[6][11]

In Vivo Efficacy: Anticonvulsant Activity in Animal Models

The anticonvulsant properties of both compounds have been demonstrated in various rodent models of epilepsy. The effective dose 50 (ED₅₀) values provide a measure of their in vivo potency.

CompoundAnimal ModelSpeciesRouteED₅₀ (mg/kg)Reference
This compound Maximal Electroshock (MES)Mousep.o.8.4 - 8.6[2][7][12]
Maximal Electroshock (MES)Ratp.o.1.5[12]
Pentylenetetrazole (PTZ)Mousep.o.3.9[12]
Pentylenetetrazole (PTZ)Ratp.o.2.2[12]
Retigabine Maximal Electroshock (MES)Mousei.p.-[13][14]
Pentylenetetrazole (PTZ)Mousei.p.-[13][14]
Amygdala KindlingRatp.o.-[3][15]

Note: Direct comparative ED₅₀ values for retigabine in the same models and conditions as this compound were not consistently available in the searched literature. Retigabine has shown broad efficacy across various models.[3][13][14][15]

Experimental Protocols

Whole-Cell Electrophysiology

Objective: To measure the effect of the compounds on the currents mediated by specific KCNQ channel subtypes expressed in a heterologous system (e.g., Chinese Hamster Ovary (CHO) cells).

Methodology:

  • Cell Culture and Transfection: CHO cells are cultured and stably transfected with the cDNA encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, adjusted to a pH of 7.4. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to a pH of 7.2.

  • Voltage Protocol: To measure channel activation, cells are held at a holding potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments).

  • Compound Application: The test compound (this compound or retigabine) is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The current-voltage (I-V) relationship and the voltage for half-maximal activation (V₁/₂) are determined by fitting the tail currents to a Boltzmann function. The EC₅₀ is calculated from the concentration-response curve.

⁸⁶Rb⁺ Efflux Assay

Objective: To assess the functional activity of KCNQ channels by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Methodology:

  • Cell Culture: Cells stably expressing the KCNQ channel of interest are grown in multi-well plates.

  • Loading: Cells are incubated with a loading buffer containing ⁸⁶Rb⁺ for a defined period to allow for cellular uptake.

  • Washing: The cells are washed with a buffer to remove extracellular ⁸⁶Rb⁺.

  • Compound Stimulation: A buffer containing the test compound at various concentrations is added to the wells to stimulate channel opening and ⁸⁶Rb⁺ efflux.

  • Efflux Measurement: After a specific incubation time, the supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

  • Cell Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by lysing the cells.

  • Quantification: The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of the compound, and the EC₅₀ is determined from the concentration-response curve.

In Vivo Anticonvulsant Models

Objective: To evaluate the anticonvulsant efficacy of the compounds in animal models of epilepsy.

Methodology (Maximal Electroshock Seizure - MES Test):

  • Animal Preparation: Rodents (mice or rats) are administered the test compound or vehicle via the desired route (e.g., oral gavage - p.o.).

  • Seizure Induction: After a specific pretreatment time, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. The ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.

cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation PatchClamp Whole-Cell Patch Clamp (CHO Cells) Potency Potency & Selectivity PatchClamp->Potency EC₅₀, V₁/₂ Shift RbEfflux ⁸⁶Rb⁺ Efflux Assay RbEfflux->Potency EC₅₀ MES Maximal Electroshock (MES) Model Efficacy Anticonvulsant Efficacy MES->Efficacy ED₅₀ PTZ Pentylenetetrazole (PTZ) Model PTZ->Efficacy ED₅₀ Kindling Kindling Model Kindling->Efficacy Seizure Score Compound Test Compound (this compound or Retigabine) Compound->PatchClamp Compound->RbEfflux Compound->MES Compound->PTZ Compound->Kindling

Experimental workflow for anticonvulsant drug evaluation.

Conclusion

Both this compound and retigabine are effective KCNQ channel openers with demonstrated anticonvulsant activity. The primary distinction lies in their selectivity and binding sites. This compound offers higher selectivity for the KCNQ2/Q3 heteromer, which may translate to a more targeted therapeutic effect with a potentially different side-effect profile compared to the broader spectrum activity of retigabine. The withdrawal of retigabine from the market in 2017 highlights the ongoing need for the development of novel, selective, and well-tolerated KCNQ channel modulators for the treatment of epilepsy and other neurological disorders. The distinct pharmacological profile of this compound represents a valuable advancement in this therapeutic area.

References

Validating the Selectivity of ICA-27243 for KCNQ2/Q3 Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ICA-27243, a selective KCNQ2/Q3 potassium channel opener, with other notable KCNQ channel modulators. The data presented herein is supported by established experimental protocols to assist researchers in evaluating the utility of this compound for their specific research applications.

Comparative Analysis of KCNQ Channel Openers

This compound has emerged as a valuable pharmacological tool due to its selective activation of KCNQ2/Q3 channels, which are crucial regulators of neuronal excitability.[1][2][3] The following table summarizes the quantitative data on the potency of this compound in comparison to the less selective KCNQ openers, Retigabine and Flupirtine (B1215404).

Compound Target EC50 (µM) Selectivity Profile Binding Site
This compound KCNQ2/Q3 0.2 - 0.4 [2][4]Highly selective for KCNQ2/Q3. [1][2] At least 10-fold selective over KCNQ4 and essentially inactive at KCNQ3/Q5 or KCNQ3 homomers.[5][6]Voltage-Sensor Domain (VSD) [3][5]
KCNQ4~7.1 - 9.7[6][7]
KCNQ3/Q5>30 - >100[6][7][8]
Retigabine KCNQ2/3-Non-selective activator of KCNQ2-KCNQ5 channels. [9][10]Pore Domain (S5-S6) [3][11]
KCNQ2-
KCNQ3-
KCNQ4-
KCNQ5-
Flupirtine KCNQ2-5-Pan-Kv7.2–Kv7.5 agonist. [12][13] Also interacts with other receptors.[13][14]Pore Domain [13]

Experimental Protocols

The validation of KCNQ channel opener selectivity is primarily achieved through electrophysiological and ion flux assays. These methods allow for the direct measurement of ion channel activity in response to chemical compounds.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function. It provides high-resolution data on channel gating properties, including the voltage-dependence of activation and current amplitude.[15]

Objective: To determine the effect of this compound and other modulators on the activity of specific KCNQ channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).

Methodology:

  • Cell Culture: Cells stably or transiently expressing the KCNQ channel subtype of interest are cultured on glass coverslips.

  • Patch-Clamp Recording: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit ion channel currents. For KCNQ channels, a typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to a range of positive potentials.

  • Compound Application: The compound of interest is applied to the cell via the extracellular solution.

  • Data Analysis: The resulting currents are recorded and analyzed. The effect of the compound is quantified by measuring the shift in the voltage at which half of the channels are activated (V1/2) and the change in the maximal current amplitude.[15] Concentration-response curves are then generated to calculate EC50 values.[16]

⁸⁶Rb⁺ Efflux Assay

This is a functional, medium-to-high-throughput assay that measures the movement of ions through potassium channels. It is a reliable method for screening and characterizing compounds that modulate KCNQ channel activity.

Objective: To measure the potentiation of KCNQ channel activity by compounds like this compound.

Methodology:

  • Cell Loading: Cells expressing the target KCNQ channels are incubated with a loading buffer containing ⁸⁶Rb⁺ (a radioactive potassium surrogate).

  • Wash Step: The cells are washed to remove excess extracellular ⁸⁶Rb⁺.

  • Compound Incubation: The cells are then incubated with the test compound at various concentrations.

  • Stimulation: A high-potassium solution is added to depolarize the cells and open the voltage-gated KCNQ channels, allowing ⁸⁶Rb⁺ to exit the cells.

  • Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.

  • Data Analysis: The amount of ⁸⁶Rb⁺ efflux is proportional to the activity of the KCNQ channels. The data is used to generate concentration-response curves and determine the EC50 of the compound.[2][6]

Visualizing Experimental and Biological Pathways

To further elucidate the experimental validation process and the biological context of this compound's action, the following diagrams are provided.

G cluster_0 Cell Line Preparation cluster_1 Assay Execution cluster_2 Electrophysiology cluster_3 Ion Flux Assay Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Selection Selection Transfection->Selection Patch Clamp Patch Clamp Selection->Patch Clamp Rb86 Efflux Rb86 Efflux Selection->Rb86 Efflux Compound Application Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Patch Clamp->Compound Application Rb86 Efflux->Compound Application

Caption: Experimental workflow for validating ion channel selectivity.

G Neuronal Depolarization Neuronal Depolarization KCNQ2_Q3_Closed KCNQ2/Q3 Channel (Closed) Neuronal Depolarization->KCNQ2_Q3_Closed activates KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open) KCNQ2_Q3_Closed->KCNQ2_Q3_Open K_Efflux K+ Efflux KCNQ2_Q3_Open->K_Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Membrane_Hyperpolarization->Reduced_Excitability ICA_27243 This compound ICA_27243->KCNQ2_Q3_Closed promotes opening

Caption: Signaling pathway of KCNQ2/Q3 channel activation.

References

Cross-Validation of ICA-27243's Neuromodulatory Effects Using Genetic Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental evidence supporting the selective action of ICA-27243 on KCNQ2/3 potassium channels, cross-validated with genetic models and compared against other KCNQ channel openers.

This guide provides a comprehensive comparison of this compound, a selective KCNQ2/Q3 potassium channel opener, with other relevant compounds. It details the experimental data from key studies, including those that use genetic models to validate the compound's mechanism of action. This information is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of KCNQ Channel Openers

This compound is a potent and selective activator of KCNQ2/Q3 channels, which are crucial for regulating neuronal excitability.[1] Its efficacy and selectivity have been benchmarked against other KCNQ channel modulators, such as the non-selective opener Retigabine (B32265) and other selective compounds.

CompoundTargetEC50 (KCNQ2/Q3)Mechanism of ActionAnticonvulsant Activity (MES model ED50)Reference
This compound KCNQ2/Q3 selective0.2 µM (86Rb+ efflux)[1], 0.4 µM (whole-cell currents)[1]Binds to a novel site in the S1-S4 voltage-sensor domain (VSD).[2]8.4 mg/kg (mouse)[1]Wickenden et al., 2008[1]; Padilla et al., 2009[2]
Retigabine (Ezogabine) KCNQ2-5 non-selective~1 µMBinds to the channel pore domain, stabilized by a conserved tryptophan residue.Effective in MES and other seizure models.[3]Wuttke et al., 2005; Schenzer et al., 2005
ICA-069673 KCNQ2/3 selective0.69 µM (rubidium efflux)Binds to the voltage sensor domain, similar to this compound.[4]Attenuates spinal nociceptive transmission.[4]Amato et al., 2011[4]

Cross-Validation with Genetic Models

The selectivity of this compound for KCNQ2-containing channels has been unequivocally demonstrated using conditional knockout (cKO) mouse models. These genetic models provide the highest level of target validation.

In a pivotal study, the effects of this compound were tested on CA1 pyramidal neurons from control mice, mice with a conditional deletion of Kcnq2 (Kcnq2 cKO), and mice with a conditional deletion of Kcnq3 (Kcnq3 cKO).[5]

Key Findings:

  • In control (wild-type) mice , this compound effectively silenced neuronal firing.[5]

  • In Kcnq3 cKO mice , where KCNQ2 can still form homomeric channels, this compound substantially reduced the tonic firing rate, demonstrating its action on KCNQ2 channels.[5]

  • Crucially, in Kcnq2 cKO mice , this compound failed to inhibit action potential firing.[5][6]

This genetic evidence confirms that the inhibitory effects of this compound are mediated through its interaction with the KCNQ2 subunit.

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is distinct from that of non-selective openers like Retigabine. While Retigabine interacts with the pore domain of KCNQ channels, this compound binds to the voltage-sensor domain. This interaction leads to a hyperpolarizing shift in the voltage-dependence of channel activation, making it easier for the channel to open at lower membrane potentials.[1][2] This increased potassium efflux hyperpolarizes the neuron, reducing its excitability and suppressing seizure-like activity.

ICA-27243_Mechanism_of_Action cluster_neuron Neuron cluster_effects Cellular Effects This compound This compound VSD Voltage-Sensor Domain (S1-S4) This compound->VSD Binds to KCNQ2/Q3_Channel KCNQ2/Q3 Channel Pore Pore Domain (S5-S6) Activation_Shift Hyperpolarizing shift in V1/2 of activation VSD->Activation_Shift Causes K_Efflux Increased K+ Efflux Activation_Shift->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

This compound binds to the VSD of KCNQ2/3 channels, causing reduced excitability.

Experimental Workflows

The validation of this compound's effects relies on a combination of in vitro and in vivo experimental models. A typical workflow involves initial screening for channel activity, followed by electrophysiological characterization, and finally, in vivo testing for anticonvulsant efficacy.

Experimental_Workflow Start Compound Screening Rb_Efflux Rubidium (Rb+) Efflux Assay (Initial screen for activity) Start->Rb_Efflux Electrophysiology Whole-Cell Patch Clamp (Characterize V1/2 shift, EC50) Rb_Efflux->Electrophysiology Genetic_Validation Conditional Knockout Models (Confirm target selectivity) Electrophysiology->Genetic_Validation In_Vivo_Model Maximal Electroshock (MES) Seizure Model (Test in vivo efficacy) Genetic_Validation->In_Vivo_Model End Efficacious Compound In_Vivo_Model->End

Workflow for validating KCNQ channel openers like this compound.

Logical Framework for Genetic Cross-Validation

The use of genetic models such as knockout mice is a powerful tool for validating the on-target effects of a pharmacological agent. The logic is straightforward: if the compound's effect is abolished in an animal lacking the purported target, it provides strong evidence for that specific mechanism of action.

Genetic_Validation_Logic Hypothesis Hypothesis: This compound acts on KCNQ2-containing channels WT_Mouse Wild-Type Mouse (Expresses KCNQ2) Hypothesis->WT_Mouse KO_Mouse Kcnq2 Knockout Mouse (Lacks KCNQ2) Hypothesis->KO_Mouse WT_Result Result: This compound reduces neuronal firing WT_Mouse->WT_Result KO_Result Result: This compound has no effect on neuronal firing KO_Mouse->KO_Result Conclusion Conclusion: Hypothesis Confirmed WT_Result->Conclusion KO_Result->Conclusion

Logical diagram of genetic cross-validation for this compound's target.

Experimental Protocols

Whole-Cell Electrophysiology
  • Objective: To measure the effect of this compound on the voltage-dependence of KCNQ2/Q3 channel activation.

  • Cell Line: Chinese hamster ovary (CHO) cells stably expressing heteromultimeric KCNQ2/Q3 channels.

  • Method: Whole-cell currents are recorded using a patch-clamp amplifier. A double-pulse voltage protocol is employed to measure the shift in the half-maximal activation voltage (V1/2) and the change in peak current amplitude.[7]

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • A pre-pulse to a specific voltage is applied to determine the baseline channel activity.

    • A test pulse to a range of voltages is then applied to elicit channel opening and measure the current.

    • The protocol is repeated in the presence of varying concentrations of this compound.

    • The V1/2 is calculated by fitting the conductance-voltage relationship to a Boltzmann function. A negative shift in V1/2 indicates that the channel opens at more hyperpolarized potentials.[1]

Rubidium Efflux Assay
  • Objective: To provide a medium-throughput functional screen for KCNQ2/Q3 channel openers.

  • Principle: Rubidium (Rb+) is used as a surrogate for potassium (K+). Cells are loaded with Rb+, and the efflux of Rb+ through open KCNQ channels is measured.

  • Method:

    • CHO cells expressing KCNQ2/Q3 are incubated in a loading buffer containing RbCl for several hours.[8]

    • The cells are then washed to remove extracellular Rb+.

    • A stimulation buffer containing a high concentration of K+ (to depolarize the cells and open the channels) and the test compound (e.g., this compound) is added.[9]

    • After a short incubation period, the supernatant (containing effluxed Rb+) is collected.

    • The remaining intracellular Rb+ is extracted by lysing the cells.

    • The amount of Rb+ in the supernatant and the cell lysate is quantified using atomic absorption spectrometry.[10][11]

    • The percentage of Rb+ efflux is calculated, with an increase indicating channel opening.

Maximal Electroshock (MES) Seizure Model
  • Objective: To assess the in vivo anticonvulsant efficacy of this compound.

  • Animal Model: Male CF-1 or C57BL/6 mice.[12]

  • Principle: A maximal electroshock applied through corneal electrodes induces a tonic-clonic seizure, characterized by tonic extension of the hindlimbs. The ability of a compound to prevent the hindlimb tonic extension is a measure of its anticonvulsant activity.[12][13]

  • Procedure:

    • Mice are administered this compound or vehicle via oral gavage.

    • At the time of predicted peak effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[12][14]

    • The mice are observed for the presence or absence of the tonic hindlimb extension.

    • The effective dose 50 (ED50), the dose at which 50% of the animals are protected from the seizure, is calculated.[12]

References

A Comparative Guide to the In Vivo Anticonvulsant Profiles of KCNQ Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticonvulsant performance of several key KCNQ potassium channel openers. By summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways, this document aims to be a valuable resource for researchers in the fields of epilepsy and neuroscience.

Introduction to KCNQ Openers

Voltage-gated potassium channels of the KCNQ family (Kv7) are crucial regulators of neuronal excitability. The opening of these channels leads to a hyperpolarizing potassium current that stabilizes the neuronal membrane potential and reduces the likelihood of repetitive firing, making them a key target for anticonvulsant therapies. This guide focuses on a comparative analysis of established and next-generation KCNQ openers, including the first-generation compounds retigabine (B32265) (ezogabine) and flupirtine (B1215404), and newer agents such as pynegabine (HN37) and CB03. These newer compounds have been developed to improve upon the efficacy and side-effect profiles of their predecessors.

Mechanism of Action: KCNQ Channel Modulation

KCNQ openers act as positive allosteric modulators of KCNQ2-5 channels, which are predominantly expressed in the nervous system. By binding to a specific site on the channel, these compounds facilitate their opening at more negative membrane potentials, thereby increasing the M-current. This enhanced potassium efflux hyperpolarizes the neuron, raises the threshold for action potential generation, and ultimately suppresses neuronal hyperexcitability that underlies seizure activity.

KCNQ_Opener_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_effects Cellular Effects Extracellular Extracellular Intracellular Intracellular KCNQ_Channel KCNQ Channel (Closed) KCNQ_Channel_Open KCNQ Channel (Open) KCNQ_Channel->KCNQ_Channel_Open K+ Efflux Hyperpolarization Membrane Hyperpolarization KCNQ_Channel_Open->Hyperpolarization Leads to Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect KCNQ_Opener KCNQ Opener KCNQ_Opener->KCNQ_Channel Binds to Channel

Mechanism of action of KCNQ openers on neuronal excitability.

Comparative Anticonvulsant Profiles

The following tables summarize the available in vivo data for various KCNQ openers in established preclinical models of epilepsy. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a key indicator of a drug's therapeutic window.

Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures.

CompoundAnimal ModelED50 (mg/kg)Data Source
RetigabineMouse8.7 (i.p.)[1]
FlupirtineMouse15 (i.p.)[2]
Pynegabine (HN37)MouseQualitatively more potent than retigabine[3]
CB03Mouse (ICR)Part of PI calculation[4]

Table 2: Anticonvulsant Efficacy in the Pentylenetetrazol (PTZ) Seizure Model

The PTZ test is a model for generalized myoclonic and clonic seizures.

CompoundAnimal ModelED50 (mg/kg)Data Source
RetigabineMouse1.3 (s.c.)[1]
FlupirtineRatEffective (dose not specified)[5]
Pynegabine (HN37)Not specifiedNot specified
CB03Not specifiedNot specified

Table 3: Anticonvulsant Efficacy in the 6-Hz Seizure Model

The 6-Hz test is a model of therapy-resistant partial seizures.

CompoundAnimal ModelED50 (mg/kg)Data Source
RetigabineMouse9.8 (i.p.)[1]
FlupirtineNot specifiedNot specified
Pynegabine (HN37)MouseEffective[6]
CB03Mouse (C57BL/6)Dose-dependent prevention[4]

Table 4: Adverse Effect Profile and Protective Index

The rotarod test is used to assess motor coordination and potential neurological deficits.

CompoundAnimal ModelTD50 (mg/kg, rotarod)Protective Index (TD50/ED50 in MES)Data Source
RetigabineMouse22 (i.p.)~2.5[1]
FlupirtineNot specifiedNot specifiedNot specified
Pynegabine (HN37)Not specifiedBetter safety margin than retigabineNot specified[6]
CB03Mouse (ICR, male)Part of PI calculation4.23[4]
CB03Mouse (ICR, female)Part of PI calculation3.77[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Experimental_Workflow cluster_anticonvulsant Anticonvulsant Efficacy Models cluster_adverse_effect Adverse Effect Model cluster_protocol General Protocol MES Maximal Electroshock (MES) Testing Behavioral Testing MES->Testing PTZ Pentylenetetrazol (PTZ) PTZ->Testing SixHz 6-Hz Seizure SixHz->Testing Rotarod Rotarod Test Rotarod->Testing Animal_Prep Animal Preparation (e.g., Mice, Rats) Drug_Admin Drug Administration (i.p. or s.c.) Animal_Prep->Drug_Admin Drug_Admin->MES Drug_Admin->PTZ Drug_Admin->SixHz Drug_Admin->Rotarod Data_Analysis Data Analysis (ED50, TD50 Calculation) Testing->Data_Analysis

General experimental workflow for in vivo anticonvulsant profiling.
Maximal Electroshock (MES) Test

  • Purpose: To model generalized tonic-clonic seizures and assess a compound's ability to prevent seizure spread.

  • Apparatus: A convulsive stimulator with corneal electrodes.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound or vehicle at various doses.

    • At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered via corneal electrodes for a short duration (e.g., 0.2 seconds).

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.

  • Endpoint: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Pentylenetetrazol (PTZ) Test
  • Purpose: To model generalized myoclonic and clonic seizures.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • A convulsant dose of pentylenetetrazol is administered, typically via subcutaneous (s.c.) injection.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, characterized by clonic spasms of the limbs and body.

    • Protection is defined as the absence of a generalized clonic seizure.

  • Endpoint: The ED50, the dose that protects 50% of the animals from generalized clonic seizures, is determined.

6-Hz Seizure Test
  • Purpose: To model therapy-resistant partial seizures.

  • Procedure:

    • Following administration of the test compound or vehicle, a low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.

    • The stimulus intensity is typically set at a level that produces seizures in 97% of vehicle-treated animals (CC97).

    • Animals are observed for the presence of seizure activity, characterized by a stun posture with forelimb clonus and twitching of the vibrissae.

    • Protection is defined as the absence of this seizure behavior.

  • Endpoint: The ED50, the dose that protects 50% of the animals from seizures, is calculated.

Rotarod Test
  • Purpose: To assess motor coordination and identify potential neurological toxicity.

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Animals are trained to walk on the rotating rod.

    • After administration of the test compound or vehicle, animals are placed back on the rotarod.

    • The latency to fall off the rod is recorded. A predetermined cutoff time is typically used.

  • Endpoint: The median toxic dose (TD50), the dose that causes 50% of the animals to fall from the rod, is determined.

Conclusion

The landscape of KCNQ openers as anticonvulsants is evolving, with newer-generation compounds demonstrating promise for improved efficacy and safety profiles compared to first-generation agents like retigabine and flupirtine. Preclinical data for compounds such as pynegabine (HN37) and CB03 suggest a wider therapeutic window, a critical factor for the development of successful antiepileptic drugs.[4][6] While direct comparative studies with comprehensive quantitative data are still emerging, the available evidence strongly supports the continued investigation of KCNQ channels as a prime target for the development of novel and more effective treatments for epilepsy. This guide provides a foundational comparison to aid researchers in this endeavor.

References

ICA-27243: A Comparative Analysis of Ion Channel Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and performance of ICA-27243, a potent potassium channel opener, against a range of other ion channels. The data presented is compiled from published experimental findings to offer an objective overview for research and drug development applications.

Overview of this compound

This compound is a selective activator of KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels, which are key regulators of neuronal excitability. By opening these channels, this compound hyperpolarizes the neuronal membrane, leading to a decrease in firing frequency. This mechanism of action has positioned this compound as a valuable tool for studying neuronal function and as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Its efficacy is underscored by its distinct binding site on the voltage-sensor domain (VSD) of the KCNQ channel, which differs from other non-selective KCNQ openers that typically bind to the pore domain.[3]

Quantitative Selectivity Profile

The following table summarizes the potency of this compound against its primary target, KCNQ2/Q3, and other ion channels, based on electrophysiological and ion flux assays.

Ion ChannelAssay TypeCell LineMeasured Effect (EC50/IC50)Selectivity Fold (vs. KCNQ2/Q3)Reference
KCNQ2/Q3 86Rb+ EffluxCHO0.2 µM (EC50)-[2][4]
Whole-Cell ElectrophysiologyCHO0.4 µM (EC50)-[2][4]
KCNQ4 86Rb+ EffluxCHO7.1 µM (EC50)~35x[4]
Whole-Cell ElectrophysiologyCHO9.7 µM (EC50)~24x[4]
KCNQ3/Q5 86Rb+ EffluxCHO>10 µM (Significant activation at 10 µM)>50x[4]
GABAA Receptor (α1β2γ2) Whole-Cell ElectrophysiologyWSS-1No significant effect at 30 µM>75x[4]
Voltage-gated Sodium Channels (neuronal) Not specifiedNot specifiedNo effect reportedHigh[5]
Voltage-gated Calcium Channels Not specifiedNot specifiedNo effect reportedHigh[5]

Signaling Pathway and Selectivity

The selectivity of this compound is attributed to its unique interaction with the voltage-sensing domain of KCNQ channels. The following diagram illustrates the targeted activation of KCNQ2/Q3 channels by this compound, leading to neuronal hyperpolarization, in contrast to its minimal impact on other ion channels.

cluster_ICA This compound cluster_Channels Ion Channels cluster_Effects Cellular Effects ICA This compound KCNQ23 KCNQ2/Q3 ICA->KCNQ23 High Potency (EC50 ~0.2-0.4 µM) KCNQ4 KCNQ4 ICA->KCNQ4 Low Potency (EC50 ~7-10 µM) KCNQ35 KCNQ3/Q5 ICA->KCNQ35 Very Low Potency (>10 µM) GABAa GABAA ICA->GABAa >30 µM NaV NaV Channels ICA->NaV CaV CaV Channels ICA->CaV Activation Channel Activation (Strong) KCNQ23->Activation WeakActivation Weak Activation KCNQ4->WeakActivation KCNQ35->WeakActivation NoEffect No Significant Effect GABAa->NoEffect NaV->NoEffect CaV->NoEffect Hyperpolarization Neuronal Hyperpolarization Activation->Hyperpolarization

Selectivity profile of this compound.

Experimental Methodologies

The data presented in this guide were primarily generated using two key experimental techniques: 86Rb+ efflux assays and whole-cell patch-clamp electrophysiology.

86Rb+ Efflux Assay

This high-throughput functional assay measures the activity of potassium channels by quantifying the efflux of Rubidium-86 (86Rb+), a radioactive potassium surrogate, from cells.

Experimental Workflow:

A CHO cells stably expressing the target ion channel are cultured in 96-well plates. B Cells are loaded with 86Rb+ containing medium for a defined period. A->B C Cells are washed to remove extracellular 86Rb+. B->C D This compound or control compounds are added. C->D E Channel activation is stimulated (e.g., with high potassium solution). D->E F The supernatant containing effluxed 86Rb+ is collected. E->F G The amount of 86Rb+ is quantified using a scintillation counter. F->G H EC50 values are calculated from concentration-response curves. G->H

Workflow for 86Rb+ efflux assay.

Key Protocol Details:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with plasmids encoding the human KCNQ channel subunits.

  • Loading Buffer: Cells are incubated with a loading buffer containing 86RbCl.

  • Assay Buffer: A low potassium buffer is used to wash the cells and during the compound incubation step.

  • Stimulation Buffer: A high potassium buffer is used to depolarize the cell membrane and activate the voltage-gated KCNQ channels, leading to 86Rb+ efflux.

  • Data Analysis: The amount of 86Rb+ in the supernatant is expressed as a percentage of the total 86Rb+ loaded into the cells. Concentration-response curves are then generated to determine the EC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents from a single cell, providing detailed information about channel activity and modulation by compounds.

Experimental Workflow:

A A glass micropipette filled with intracellular solution is sealed onto the membrane of a CHO cell expressing the target channel. B The cell membrane under the pipette is ruptured to achieve the whole-cell configuration. A->B C The membrane potential is clamped at a specific holding potential. B->C D Voltage steps are applied to activate the ion channels and record the resulting currents. C->D E This compound is applied to the extracellular solution via perfusion. D->E F Changes in current amplitude and channel gating properties are recorded. E->F G Concentration-response curves are constructed to determine EC50 or IC50 values. F->G

Workflow for whole-cell patch-clamp electrophysiology.

Key Protocol Details:

  • Cell Lines: CHO or other suitable cell lines (e.g., WSS-1 for GABAA) stably expressing the ion channel of interest.

  • Extracellular Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

  • Intracellular Solution (in mM): Typically contains potassium gluconate or KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.

  • Voltage Protocols: Specific voltage-clamp protocols are used to elicit channel currents. For KCNQ channels, a typical protocol involves holding the cell at a depolarized potential (e.g., -20 mV or -40 mV) to generate a tonic outward current, to which the effect of the compound is measured. For other channels, specific activation protocols are employed (e.g., a depolarizing step from a hyperpolarized potential for NaV channels, or application of GABA for GABAA receptors).

  • Data Analysis: The potentiation of the current by this compound is measured and plotted against the compound concentration to calculate the EC50 value. For inhibitory effects, the percentage of current block is used to determine the IC50.

Conclusion

The available data robustly demonstrates that this compound is a highly selective opener for KCNQ2/Q3 potassium channels. Its potency against KCNQ2/Q3 is significantly greater than for other KCNQ channel subtypes, and it shows minimal to no activity on other major classes of neuronal ion channels at concentrations where it fully activates its primary target. This high degree of selectivity makes this compound an invaluable pharmacological tool for the specific modulation of M-currents in research settings and a promising candidate for therapeutic development.

References

ICA-27243: A Selective KCNQ2/Q3 Potassium Channel Opener With No Direct Effects on GABA-Activated Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data indicates that the compound ICA-27243, a potent and selective opener of KCNQ2/Q3 potassium channels, does not exert direct modulatory effects on GABA-activated chloride channels. This high degree of selectivity distinguishes it from other compounds that exhibit anticonvulsant properties through different mechanisms, such as direct modulation of the GABAergic system. This guide provides a comparative analysis of this compound with established modulators of GABA-activated channels, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Ion Channel Modulators

The following table summarizes the quantitative data on the activity of this compound and comparator compounds on their respective primary targets and on GABA-activated channels.

CompoundPrimary TargetPotency (EC50/IC50) on Primary TargetEffect on GABA-Activated Channels
This compound KCNQ2/Q3 Potassium Channels0.4 µM (whole-cell currents)[1]No significant effect reported[1][2]
Diazepam GABA-A Receptors~50-200 nM (binding affinity)Positive Allosteric Modulator
Retigabine KCNQ2/3/4/5 Potassium Channels~1-10 µM (channel activation)Positive Allosteric Modulator (at higher concentrations, ≥10 µM)

Mechanism of Action: A Clear Distinction

This compound's mechanism of action is centered on the activation of KCNQ2/Q3 channels, which are voltage-gated potassium channels crucial for regulating neuronal excitability. By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism is particularly relevant in the context of epilepsy, where neuronal hyperexcitability is a key pathological feature.[1][3]

In contrast, compounds like benzodiazepines (e.g., Diazepam) and, to a lesser extent at higher concentrations, Retigabine, exert their effects by directly modulating GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation by the neurotransmitter GABA, conduct chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal activity. Positive allosteric modulators of GABA-A receptors enhance the effect of GABA, thereby increasing inhibitory neurotransmission.

The selectivity of this compound for KCNQ2/Q3 channels over GABA-activated channels has been a key finding in its pharmacological profiling.[1][2] Studies have shown that its anticonvulsant activity can be achieved in the absence of direct effects on GABAergic transmission.[2]

Signaling Pathways and Experimental Workflow

To illustrate the distinct mechanisms of action and the experimental approach to determine selectivity, the following diagrams are provided.

cluster_ICA This compound Pathway cluster_GABA GABA-A Modulator Pathway ICA This compound KCNQ KCNQ2/Q3 Channel ICA->KCNQ Activates K_efflux K+ Efflux KCNQ->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA_Modulator Benzodiazepines (e.g., Diazepam) GABA_A_Receptor GABA-A Receptor GABA_Modulator->GABA_A_Receptor Enhances GABA binding/ efficacy Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx GABA GABA GABA->GABA_A_Receptor Binds GABA_Hyperpolarization Hyperpolarization Cl_influx->GABA_Hyperpolarization GABA_Reduced_Excitability Reduced Neuronal Excitability GABA_Hyperpolarization->GABA_Reduced_Excitability

Caption: Signaling pathways of this compound and GABA-A receptor modulators.

cluster_workflow Experimental Workflow for Selectivity Profiling start Start: Compound Synthesis (this compound) primary_assay Primary Assay: KCNQ2/Q3 Channel Activity (e.g., Whole-cell Patch Clamp) start->primary_assay selectivity_assay Selectivity Assay: GABA-A Receptor Activity (e.g., Whole-cell Patch Clamp) start->selectivity_assay data_analysis Data Analysis: Compare Potency and Efficacy primary_assay->data_analysis selectivity_assay->data_analysis conclusion Conclusion: Determine Selectivity Profile data_analysis->conclusion

Caption: Workflow for determining the selectivity of this compound.

Experimental Protocols

KCNQ2/Q3 Channel Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol is adapted from methodologies used to characterize KCNQ channel openers.[1]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 subunits.

  • Recording Configuration: Whole-cell patch-clamp.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -80 mV.

    • Voltage steps are applied to elicit KCNQ2/Q3 currents. A typical protocol involves a depolarizing step to +40 mV for 1-2 seconds.

    • A stable baseline current is established before the application of this compound.

    • This compound is perfused at various concentrations to determine the concentration-response relationship.

    • The increase in outward current is measured to quantify the agonistic activity of the compound. The EC50 value is calculated from the concentration-response curve.

GABA-A Receptor Activity Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol is a standard method for assessing the modulation of GABA-A receptors.

  • Cell Line: Human Embryonic Kidney (HEK293) cells or a similar cell line stably expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunits).

  • Recording Configuration: Whole-cell patch-clamp.

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A submaximal concentration of GABA (e.g., EC20) is applied to elicit a baseline inward chloride current.

    • After establishing a stable baseline response to GABA, the cells are pre-incubated with this compound for a defined period (e.g., 1-2 minutes).

    • GABA is then co-applied with this compound.

    • The amplitude of the GABA-induced current in the presence of this compound is compared to the baseline current. A lack of significant change in current amplitude indicates no modulatory effect. For positive modulators like diazepam, a significant potentiation of the GABA-induced current is expected.

Conclusion

References

Evaluating the Therapeutic Index of ICA-27243 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic index of ICA-27243, a selective KCNQ2/Q3 potassium channel opener, in established preclinical models of epilepsy. The performance of this compound is compared with the alternative KCNQ channel opener, retigabine (B32265). This document summarizes key experimental data, offers detailed methodologies for the cited experiments, and presents visual representations of critical concepts and workflows to aid in the assessment of this compound's potential as an anticonvulsant agent.

Mechanism of Action: KCNQ2/Q3 Channel Activation

This compound exerts its anticonvulsant effects by selectively targeting and activating KCNQ2/Q3 potassium channels.[1][2] These channels are crucial regulators of neuronal excitability, and their activation leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire action potentials. This mechanism effectively reduces the likelihood of seizure initiation and propagation.

cluster_0 Neuronal Membrane This compound This compound KCNQ2/Q3_Channel KCNQ2/Q3 Channel This compound->KCNQ2/Q3_Channel Binds and Activates K_ion K+ Ions KCNQ2/Q3_Channel->K_ion Increases Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in

Figure 1: Mechanism of action of this compound.

Comparative Efficacy and Therapeutic Index

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the toxic dose and the therapeutic dose. A higher TI indicates a wider margin of safety. In preclinical studies, the TI is often estimated by comparing the dose required to produce a therapeutic effect (e.g., ED50 for anticonvulsant activity) with the dose that causes adverse effects (e.g., TD50 for motor impairment).

This compound has demonstrated broad-spectrum anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents.[3] The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model suggests activity against absence and myoclonic seizures.

Table 1: Preclinical Efficacy of this compound

SpeciesModelEfficacy (ED50, mg/kg, p.o.)Reference
MouseMES8.6[3]
RatMES1.5[3]
MousePTZ3.9[3]
RatPTZ2.2[3]

Adverse effects of this compound were evaluated using the open-field locomotor activity and Rotorod tests. In rats, the dose causing a 50% reduction in locomotor activity (TD50) was 40 mg/kg (p.o.), and no motor impairment was observed on the Rotorod at doses up to 100 mg/kg (p.o.).[4]

Table 2: Preclinical Toxicity of this compound in Rats

TestToxicity (TD50, mg/kg, p.o.)Reference
Open-Field Locomotor Activity40[4]
Rotorod>100[4]

Based on this data, the therapeutic index for this compound in rats can be estimated.

Table 3: Estimated Therapeutic Index of this compound in Rats

ModelTherapeutic Index (TD50 / ED50)
MES26.7 (40 / 1.5)
PTZ18.2 (40 / 2.2)
Comparison with Retigabine

Retigabine is another KCNQ channel opener that has been used clinically as an anticonvulsant.[5] Preclinical data for retigabine allows for a comparison of its therapeutic profile with that of this compound. In mice, retigabine showed motor impairment in the rotarod test at a dose of 79 mg/kg (p.o.).[6] While direct ED50 values for retigabine in the same MES and PTZ studies as this compound are not available in the searched literature, its broad-spectrum anticonvulsant activity is well-documented.[7][8] The protective index (TD50/ED50) for retigabine hydrochloride was reported to be greater than unity in most preclinical models, with the exception of the subcutaneous pentylenetetrazol-induced seizure model in rats where it was 0.7.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key in vivo assays used to evaluate the efficacy and safety of this compound.

cluster_workflow Preclinical Evaluation Workflow Drug_Admin Drug Administration (this compound or Vehicle) Efficacy_Testing Efficacy Testing Drug_Admin->Efficacy_Testing Toxicity_Testing Toxicity Testing Drug_Admin->Toxicity_Testing MES_Test Maximal Electroshock (MES) Test Efficacy_Testing->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test Efficacy_Testing->PTZ_Test Rotarod_Test Rotorod Test Toxicity_Testing->Rotarod_Test Open_Field_Test Open Field Test Toxicity_Testing->Open_Field_Test Data_Analysis Data Analysis (ED50, TD50, TI) MES_Test->Data_Analysis PTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Open_Field_Test->Data_Analysis

Figure 2: Experimental workflow for preclinical evaluation.
Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds that prevent the spread of seizures.

  • Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.[9]

  • Drug Administration: The test compound or vehicle is administered orally (p.o.) at a predetermined time before the electroshock.

  • Procedure: A 60 Hz alternating current (50 mA for mice, 150 mA for rats) is delivered for 0.2 seconds via corneal electrodes.[9] Prior to stimulation, the corneas are treated with a local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) and saline to ensure proper electrical contact.[9]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] An animal is considered protected if this component is absent.

  • Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This model is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Male CF-1 mice or Sprague-Dawley rats are typically used.

  • Drug Administration: The test compound or vehicle is administered p.o. prior to PTZ injection.

  • Procedure: A convulsant dose of pentylenetetrazole (e.g., 35-40 mg/kg, i.p. for a sub-convulsive kindling model in mice) is administered.[10] For acute seizure models, a higher dose is used. The animals are then observed for a set period (e.g., 30 minutes).[11]

  • Endpoint: The presence and latency to generalized clonic seizures are recorded. Protection is defined as the absence of these seizures within the observation period.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from PTZ-induced seizures, is determined.

Rotorod Test

This test assesses motor coordination and balance, which can be impaired by centrally acting drugs.

  • Apparatus: A rotating rod apparatus with adjustable speed is used.

  • Procedure: Animals are placed on the rotating rod, which is typically set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a period of time (e.g., 300 seconds).[12]

  • Endpoint: The latency to fall from the rod is recorded for each animal.

  • Data Analysis: The dose that causes a 50% reduction in the time spent on the rod (TD50) compared to vehicle-treated animals is calculated.

Open Field Test

This test is used to evaluate general locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape.[2]

  • Procedure: The animal is placed in the center of the open field, and its activity is recorded by a video tracking system for a specified duration (e.g., 5-10 minutes).[13]

  • Endpoints: Key parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.[14]

  • Data Analysis: A significant reduction in total distance traveled is indicative of motor impairment. The dose that causes a 50% reduction in locomotor activity (TD50) is determined.

Conclusion

The preclinical data presented in this guide indicate that this compound is a potent and selective KCNQ2/Q3 potassium channel opener with a promising therapeutic index in rodent models of epilepsy. Its efficacy in both the MES and PTZ seizure models suggests a broad spectrum of anticonvulsant activity. The significant separation between the effective doses for seizure protection and the doses causing motor impairment points to a favorable safety profile in these preclinical assessments. Further investigation is warranted to fully characterize the therapeutic potential of this compound for the treatment of epilepsy.

References

Safety Operating Guide

Proper Disposal Procedures for ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

ICA-27243 is a potent and selective KCNQ2/Q3 potassium channel opener utilized in research for its antiepileptic and anticonvulsant properties. While specific disposal protocols for this compound are not explicitly detailed in publicly available safety data sheets, general principles of laboratory chemical waste management must be strictly followed to ensure safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, treating it as a hazardous chemical waste, with particular attention to its halogenated organic structure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its proper handling and management.

PropertyValueSource
Molecular Weight 268.65 g/mol [1]
Molecular Formula C12H7ClF2N2O[1]
EC50 for KCNQ2/Q3 0.38 μM[2][3]
EC50 in 86Rb+ efflux assay 0.2 μM[1][3]
Solubility in DMSO 54 mg/mL (201.0 mM)[1]
Storage Temperature Powder: -20°C for 3 years[1]
In solvent: -80°C for 1 year[1]

Experimental Protocols: Disposal of this compound

The disposal of this compound, as with any laboratory chemical, should be approached with a clear and systematic procedure to minimize risks and environmental impact. The following protocol is based on general best practices for hazardous chemical waste disposal.

Materials Required
  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with chlorinated organic compounds.

  • Hazardous waste labels.

  • Secondary containment for the waste container.

Disposal Procedure
  • Waste Identification and Segregation :

    • Treat all this compound, whether in solid form or in solution, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Given that this compound is a chlorinated organic compound, it should be segregated into a dedicated halogenated organic waste stream.[4] Wastes containing chlorinated solvents often require specific disposal methods, such as high-temperature incineration, and are typically more expensive to dispose of.[5]

  • Containerization :

    • Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the waste.

    • The container must be kept securely closed except when adding waste.[1][6]

    • Place the primary waste container in a secondary containment bin to prevent spills.

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or "N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide." Avoid using abbreviations or chemical formulas.[7]

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Indicate the date when the waste was first added to the container.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal Request and Collection :

    • Once the waste container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.

    • Do not dispose of this compound down the sink or in the regular trash.[2][7] Improper disposal can lead to environmental contamination and legal penalties.[3]

  • Decontamination of Empty Containers :

    • For containers that held this compound, they should be triple-rinsed with a suitable solvent.[6]

    • The rinsate must be collected and disposed of as hazardous waste.[6]

    • After thorough decontamination, deface all labels on the empty container before disposing of it as regular non-hazardous waste, in accordance with institutional guidelines.[2]

Mandatory Visualizations

Logical Workflow for this compound Disposal

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Is the waste solid or liquid? B->C D Place in designated 'Solid Halogenated Organic Waste' container. C->D Solid E Place in designated 'Liquid Halogenated Organic Waste' container. C->E Liquid F Is the container properly labeled? D->F E->F G Label container with: 'Hazardous Waste' 'this compound' Constituents & Concentrations Accumulation Start Date F->G No H Store container in a designated Satellite Accumulation Area with secondary containment. F->H Yes G->H I Is the container full? H->I J Continue to collect waste. I->J No K Submit a hazardous waste pickup request to EHS. I->K Yes J->H L End: Waste collected by EHS for proper disposal. K->L cluster_membrane Cell Membrane KCNQ2_Q3 KCNQ2/Q3 Channel Activation Channel Activation (Hyperpolarizing shift in voltage dependence) KCNQ2_Q3->Activation ICA27243 This compound ICA27243->KCNQ2_Q3 Binds to and activates K_efflux Increased K+ Efflux Activation->K_efflux Hyperpolarization Membrane Potential Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

References

Safeguarding Your Research: Comprehensive Handling Protocols for ICA-27243

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of ICA-27243, a potent and selective KCNQ2/Q3 potassium channel opener. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is recognized for its anticonvulsant properties and is a valuable tool for researchers in neuroscience and drug development.[1][2] Proper handling is paramount due to its biological activity. The following procedures are based on information from safety data sheets and best laboratory practices.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory when handling this compound in solid or solution form. The following table outlines the required PPE.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of the compound in solution or contact with the powder.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin absorption, which is a potential route of exposure.
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area. A fume hood is required when handling the powder or preparing stock solutions to avoid inhalation of dust.Minimizes the risk of inhaling the compound, which could have systemic effects due to its potent biological activity.

Operational Plans: From Receipt to Disposal

A systematic workflow is critical for the safe and effective use of this compound. The following diagram illustrates the key stages of handling, from initial receipt of the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal Receiving Receiving Storage Storage Receiving->Storage Verify Integrity Preparation Solution Preparation Storage->Preparation Controlled Area Experiment Experimentation Preparation->Experiment Use Immediately Waste Waste Collection Experiment->Waste Segregate Waste Disposal Disposal Waste->Disposal Follow Regulations

Figure 1. Workflow for safe handling of this compound.
Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Recommended long-term storage for the powder is at -20°C for up to 3 years.[3]

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of stock solutions should be conducted in a chemical fume hood.

  • Wear all prescribed PPE.

  • To prepare a stock solution, carefully weigh the required amount of this compound powder.

  • This compound is soluble in DMSO and Ethanol.[3] For in vivo experiments, a common solvent is a mixture of 10% DMSO and 90% Corn Oil.[2]

  • Add the solvent to the powder slowly and mix gently until fully dissolved.

  • Stock solutions in a solvent can be stored at -80°C for up to one year.[3]

3. Experimentation:

  • When using this compound in your experiments, continue to wear appropriate PPE.

  • Handle all solutions containing this compound with care to avoid splashes and aerosols.

  • Work in a well-ventilated area.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.

  • Unused solutions of this compound should also be collected in a separate, labeled hazardous waste container for liquid chemical waste.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.

  • All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By implementing these safety protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICA-27243
Reactant of Route 2
Reactant of Route 2
ICA-27243

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.